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  • Product: 4-Desacetamido-4-chloro Andarine
  • CAS: 541497-92-1

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-Desacetamido-4-chloro Andarine: A Novel Investigational Selective Androgen Receptor Modulator

Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of 4-Desacetamido-4-chloro Andarine, a novel, non-steroidal Selective Androgen Receptor Modulator (SARM)...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Desacetamido-4-chloro Andarine, a novel, non-steroidal Selective Androgen Receptor Modulator (SARM) derived from the well-characterized compound, Andarine (S-4). While direct empirical data on this specific analog is limited, this document synthesizes established principles of medicinal chemistry, known structure-activity relationships (SAR) of aryl-propionamide-based SARMs, and validated experimental protocols to construct a robust framework for its synthesis, characterization, and biological evaluation. We will explore the chemical rationale for its design, propose a detailed synthetic workflow, and outline key in-vitro methodologies to ascertain its binding affinity and functional activity at the Androgen Receptor (AR). This guide is intended for researchers, chemists, and pharmacologists in the field of drug discovery and development.

Introduction: The Rationale for a Second-Generation Andarine Analog

The Landscape of Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that bind to androgen receptors (AR) and exhibit tissue-selective activation.[1][2] Unlike traditional anabolic-androgenic steroids (AAS), non-steroidal SARMs are designed to preferentially stimulate anabolic activity in muscle and bone while minimizing undesirable androgenic effects in tissues like the prostate and skin.[2][3] This tissue selectivity presents a significant therapeutic advantage for treating conditions such as muscle wasting (sarcopenia), osteoporosis, and cachexia with a potentially improved safety profile.[1][3][4]

Andarine (S-4) as a Progenitor Compound

Andarine (S-4) is one of the earliest and most studied non-steroidal SARMs, developed from the anti-androgen bicalutamide.[5] It is an orally active partial agonist of the androgen receptor.[5] Studies in animal models demonstrated its ability to increase muscle mass and bone mineral density with only partial effects on androgenic tissues like the prostate.[5][6] However, its development was discontinued, in part due to reported visual side effects, paving the way for the development of next-generation analogs with improved properties.[5]

Design Rationale for 4-Desacetamido-4-chloro Andarine

The design of 4-Desacetamido-4-chloro Andarine is rooted in established Structure-Activity Relationship (SAR) principles.[7] The modification involves two key changes to the Andarine scaffold:

  • Desacetamido (-NHCOCH₃ → -H): Removal of the N-acetyl group from the phenoxy moiety. This modification simplifies the structure and fundamentally alters the hydrogen bonding capacity and electronic nature of the "A-ring" of the molecule, which is crucial for receptor interaction.

  • Chloro (-H → -Cl) Substitution: Introduction of a chloro group at the 4-position of the same ring. Halogen substitutions are a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and electronic properties.[8][9] A chloro group is electron-withdrawing and can enhance binding affinity through favorable interactions within the receptor's ligand-binding pocket.[7]

The central hypothesis is that these combined modifications could result in a SARM with altered receptor affinity, selectivity, and pharmacokinetic profile compared to the parent Andarine.

Chemical Structure and Physicochemical Properties

The structural modification from Andarine to the target compound involves replacing the acetamido group with a chlorine atom.

  • IUPAC Name: (2S)-3-[4-chloro-phenoxy]-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

  • CAS Number: 541497-92-1[10]

  • Molecular Formula: C₁₇H₁₄ClF₃N₂O₅[10]

  • Molecular Weight: 418.75 g/mol [10]

Table 1: Comparison of Physicochemical Properties (Andarine vs. Target Compound)
PropertyAndarine (S-4)4-Desacetamido-4-chloro Andarine (Predicted/Known)Rationale for Change
Molecular Formula C₁₉H₁₈F₃N₃O₆[11]C₁₇H₁₄ClF₃N₂O₅[10]Removal of C₂H₄NO group and addition of Cl.
Molecular Weight 441.36 g/mol [5]418.75 g/mol [10]Net loss of mass from the structural modification.
Predicted LogP ~1.10 - 2.5 (Varies by algorithm)~3.0 - 3.5 (Varies by algorithm)The removal of the polar acetamido group and addition of a lipophilic chloro group is expected to significantly increase the octanol-water partition coefficient (lipophilicity).
Hydrogen Bond Donors 2 (Amide N-H, Hydroxyl O-H)2 (Amide N-H, Hydroxyl O-H)Unchanged, as the modified group was a hydrogen bond acceptor.
Hydrogen Bond Acceptors 8 (Amide C=O x2, Nitro O x2, Ether O, Hydroxyl O, CF₃ F x2)6 (Amide C=O, Nitro O x2, Ether O, Hydroxyl O, CF₃ F)Reduced due to the removal of the acetamido carbonyl group. This may decrease aqueous solubility but could improve membrane permeability.
Aromatic Ring System 4-Acetamidophenoxy4-ChlorophenoxyThe electron-donating acetamido group is replaced by an electron-withdrawing chloro group, which will alter the electrostatic potential of the ring and its interaction with the receptor.

Proposed Synthesis and Characterization Workflow

The synthesis of aryl-propionamide SARMs is well-documented. A plausible route to 4-Desacetamido-4-chloro Andarine can be adapted from established methods, such as a nucleophilic aromatic substitution followed by an amidation reaction.

Proposed Synthetic Scheme

Synthesis_Workflow A 4-Chlorophenol I1 Intermediate 1 (S)-Methyl 3-(4-chlorophenoxy) -2-hydroxypropanoate A->I1 Base (e.g., NaH) THF B (R)-Methyl 2-(oxiran-2-yl)acetate B->I1 C 4-Nitro-3-(trifluoromethyl)aniline FP Final Product 4-Desacetamido-4-chloro Andarine C->FP I2 Intermediate 2 (S)-3-(4-chlorophenoxy) -2-hydroxypropanoic acid I1->I2 Hydrolysis (e.g., LiOH, H₂O/THF) I2->FP Amide Coupling (e.g., HATU, DIPEA) DCM

Caption: Proposed synthetic workflow for 4-Desacetamido-4-chloro Andarine.

Step-by-Step Synthesis Protocol

Objective: To synthesize (2S)-3-[4-chloro-phenoxy]-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide. Note: This protocol is a theoretical proposition and requires optimization and safety assessment.

  • Step 1: Epoxide Ring Opening (Formation of Intermediate 1)

    • Rationale: To create the core hydroxy-ether linkage by reacting the phenoxide with a chiral epoxide. The use of a base is critical to deprotonate the phenol, making it a potent nucleophile.

    • Procedure:

      • To a stirred solution of 4-chlorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

      • Add a solution of (R)-methyl 2-(oxiran-2-yl)acetate (1.2 eq) in THF to the reaction mixture.

      • Heat the mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

      • Cool the reaction, quench carefully with saturated NH₄Cl solution, and extract with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product via flash column chromatography to yield Intermediate 1.

  • Step 2: Saponification (Formation of Intermediate 2)

    • Rationale: The methyl ester must be hydrolyzed to a carboxylic acid to prepare it for amide coupling. Lithium hydroxide is a standard reagent for this transformation under mild conditions.

    • Procedure:

      • Dissolve Intermediate 1 (1.0 eq) in a mixture of THF and water (3:1).

      • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature.

      • Monitor the reaction by TLC. Upon completion, acidify the mixture to pH ~3 with 1M HCl.

      • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield Intermediate 2, which may be used without further purification.

  • Step 3: Amide Coupling (Formation of Final Product)

    • Rationale: To form the final amide bond between the carboxylic acid and the aniline. HATU is a modern coupling reagent that provides high yields and minimizes side reactions. A non-nucleophilic base like DIPEA is required to activate the coupling agent.

    • Procedure:

      • Dissolve Intermediate 2 (1.0 eq) and 4-nitro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM).

      • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).

      • Stir the reaction at room temperature under N₂ and monitor by TLC or LC-MS.

      • Upon completion, dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

      • Dry the organic layer over Na₂SO₄, filter, and concentrate.

      • Purify the crude product by flash column chromatography to yield the final compound.

Analytical Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight of the final product and assess its purity.[12][13] The fragmentation pattern in MS/MS can provide further structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To provide unambiguous structural elucidation. ¹H NMR will confirm the presence and connectivity of all protons, ¹³C NMR will confirm the carbon skeleton, and ¹⁹F NMR is essential to verify the trifluoromethyl group.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >98% for use in biological assays.[14]

Proposed Mechanism of Action and Biological Investigation

Androgen Receptor Signaling Pathway

Like other SARMs, 4-Desacetamido-4-chloro Andarine is expected to function as a ligand for the Androgen Receptor. The canonical AR signaling pathway is the primary target.[3]

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (Ligand) AR Androgen Receptor (AR) (inactive, bound to HSPs) SARM->AR Binding & HSP Dissociation HSP Heat Shock Proteins (HSP90, HSP70) AR_SARM Active AR-SARM Complex AR_SARM_N AR-SARM Complex (Nuclear) AR_SARM->AR_SARM_N Nuclear Translocation Dimer Dimerization AR_SARM_N->Dimer ARE Androgen Response Element (ARE) on DNA Dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription Modulation CoReg Co-regulator Proteins CoReg->ARE mRNA mRNA Transcription->mRNA synthesis Protein Synthesis\n(Anabolic/Androgenic Effects) Protein Synthesis (Anabolic/Androgenic Effects) mRNA->Protein Synthesis\n(Anabolic/Androgenic Effects)

Caption: Canonical Androgen Receptor (AR) signaling pathway activated by a SARM.

Upon entering the cell, the SARM binds to the AR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs).[3] The activated AR-SARM complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs). This complex then recruits co-regulatory proteins to modulate the transcription of target genes, leading to the desired physiological effects.[3][15]

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 4-Desacetamido-4-chloro Andarine for the human Androgen Receptor.

  • Rationale: This assay is the gold standard for quantifying the direct interaction between a ligand and its receptor. It measures the ability of the unlabeled test compound to compete with a known high-affinity radioligand for binding to the receptor. The resulting IC₅₀ value is then converted to an affinity constant (Ki). Andarine (S-4) must be run in parallel as a reference compound.[6][16]

  • Materials:

    • Recombinant human Androgen Receptor (hAR) protein.

    • Radioligand: [³H]-Mibolerone or [³H]-R1881 (high-affinity synthetic androgens).

    • Test Compound: 4-Desacetamido-4-chloro Andarine, dissolved in DMSO.

    • Reference Compound: Andarine (S-4), dissolved in DMSO.

    • Assay Buffer (e.g., TEGMD buffer).

    • 96-well filter plates and vacuum manifold.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Preparation: Prepare serial dilutions of the test compound and reference compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).

    • Binding Reaction: In each well of the 96-well plate, add:

      • Assay Buffer

      • A fixed concentration of [³H]-Mibolerone (typically at its Kd value).

      • Varying concentrations of the unlabeled test compound or reference compound.

      • A fixed amount of hAR protein to initiate the reaction.

    • Controls:

      • Total Binding: Wells containing only radioligand and receptor (no competitor).

      • Non-specific Binding (NSB): Wells containing radioligand, receptor, and a saturating concentration of a potent unlabeled androgen (e.g., cold R1881) to block all specific binding.

    • Incubation: Incubate the plates at a specified temperature (e.g., 4 °C) for a sufficient time to reach equilibrium (e.g., 18 hours).

    • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

    • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of the competitor compound.

      • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

4-Desacetamido-4-chloro Andarine represents a rationally designed analog of Andarine, engineered to explore key structure-activity relationships within the aryl-propionamide class of SARMs. The proposed modifications—removal of the acetamido group and introduction of a chloro substituent—are hypothesized to significantly alter the compound's lipophilicity, electronic profile, and interaction with the Androgen Receptor.

The protocols outlined in this guide provide a clear and scientifically rigorous path for the synthesis, purification, characterization, and initial biological evaluation of this novel compound. The primary next step is the execution of the competitive binding assay to quantify its AR affinity relative to Andarine.

Should the compound exhibit high affinity, subsequent studies would be warranted, including:

  • Functional Assays: Cell-based reporter gene assays to determine if the compound acts as an agonist, partial agonist, or antagonist at the AR.

  • Selectivity Profiling: Testing against other steroid hormone receptors (e.g., progesterone, estrogen, glucocorticoid receptors) to confirm its selectivity.

  • In Vivo Studies: Evaluation in established animal models of muscle wasting and osteoporosis to assess its efficacy, tissue selectivity, and pharmacokinetic profile.

This systematic approach will fully elucidate the potential of 4-Desacetamido-4-chloro Andarine as a next-generation SARM candidate.

References

  • Nyquist, M. D., Ang, L. S., Coleman, I. M., et al. (2021). Selective androgen receptor modulators activate the canonical prostate cancer androgen receptor program and repress cancer growth. Journal of Clinical Investigation, 131(10), e146777. [Link]

  • Solomon, Z. J., Mirabal, J. R., Mazur, D. J., et al. (2019). Selective androgen receptor modulators: the future of androgen therapy?. Translational Andrology and Urology, 8(Suppl 3), S318–S330. [Link]

  • Taye, A., & Joubert, J. (2022). Selective androgen receptor modulators – Knowledge and References. Taylor & Francis Online. [Link]

  • Narayanan, R., Mohler, M. L., Bohl, C. E., et al. (2014). Selective Androgen Receptor Modulators (SARMs) Negatively Regulate Triple-Negative Breast Cancer Growth and Epithelial:Mesenchymal Stem Cell Signaling. PLOS ONE, 9(7), e103202. [Link]

  • Valle, G., O'Kane, A., Mooney, M. H., et al. (2020). Development and validation of ultra-high performance liquid chromatography-tandem mass spectrometry methods for screening of selective androgen receptor modulators in urine and blood. Queen's University Belfast Research Portal. [Link]

  • Wikipedia. (2023). Selective androgen receptor modulator. [Link]

  • Walczak, M., & Wójcik, Ł. (2017). Comparison of techniques for selective androgen receptor modulator (SARM) quantification in human urine. ResearchGate. [Link]

  • Sobolevsky, T., & Rodchenkov, G. (2015). Applicability of routine analytical procedures to detect andarine and ostarine. A comparative study. Drug Testing and Analysis, 7(11-12), 1048-1054. [Link]

  • Godoy, A., Tiscornia, I., & Mazzarino, M. (2024). Advances in SARMs anti-doping analysis. Drug Testing and Analysis. [Link]

  • ChemBK. (2024). Andarine. [Link]

  • Le, J. N. H., Stanley, S. D. R., & Globisch, D. (2020). Structural elucidation of major selective androgen receptor modulator (SARM) metabolites for doping control. Organic & Biomolecular Chemistry, 18(1), 87-93. [Link]

  • Chavalitshewinkoon, P., Wilairat, P., Gamage, S., et al. (1993). Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro. Antimicrobial Agents and Chemotherapy, 37(3), 403-406. [Link]

  • Nirschl, A. A., Huddleston, M. J., El-Kattan, A. F., et al. (2009). Synthesis, structure-activity relationships, and characterization of novel nonsteroidal and selective androgen receptor modulators. Journal of Medicinal Chemistry, 52(9), 2794-2798. [Link]

  • National Center for Biotechnology Information. (n.d.). Andarine. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Andarine. [Link]

  • Fodor, E. A., Toth, G., & Borbás, A. (2025). Crystal and molecular structure of ostarine and andarine. ResearchGate. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). [Link]

  • Tan, M. L., & Sulaiman, S. F. (2018). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. BioMed Research International, 2018, 9514135. [Link]

  • Kummari, E., Srinivas, K., & Chander, S. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6013. [Link]

  • de la Torre, F., & Lavilla, R. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5286. [Link]

  • Baguley, B. C., Finlay, G. J., & Rewcastle, G. W. (1988). Synthesis, antitumor activity, and DNA binding properties of a new derivative of amsacrine, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide. Journal of the National Cancer Institute, 80(2), 117-121. [Link]

  • Kosevich, A. V., & Staroletov, D. A. (2020). The synthesis of 4-chloro-17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-diene-3α-ol - Proposed long term metabolite (M4) of oralturinabol. Steroids, 158, 108601. [Link]

Sources

Exploratory

Technical Guide: Structural &amp; Functional Analysis of Andarine (S-4) vs. 4-Desacetamido-4-chloro Andarine (S-9)

The following technical guide provides an in-depth structural and functional comparison between Andarine (S-4) and its chlorinated analog, 4-Desacetamido-4-chloro Andarine (SARM S-9). Executive Summary Andarine (S-4) is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional comparison between Andarine (S-4) and its chlorinated analog, 4-Desacetamido-4-chloro Andarine (SARM S-9).

Executive Summary

Andarine (S-4) is a first-generation non-steroidal Selective Androgen Receptor Modulator (SARM) of the aryl propionamide class.[1][2] It was selected for clinical development due to its high affinity for the androgen receptor (AR) and tissue-selective anabolic effects.

4-Desacetamido-4-chloro Andarine (SARM S-9) is a structural analog where the acetamido moiety on the B-ring is replaced by a chlorine atom. While S-9 shares the core pharmacophore, it lacks the critical hydrogen-bonding capabilities of S-4, serving primarily as a reference standard in structure-activity relationship (SAR) studies and impurity profiling.

This guide analyzes the divergent physicochemical properties, receptor binding mechanics, and analytical differentiation of these two molecules.

Chemical Structure Analysis

The core scaffold for both molecules is (2S)-3-phenoxy-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide .[3] The divergence lies exclusively at the para-position of the phenoxy ring (Ring B).

Comparative Physicochemical Profile[2]
FeatureAndarine (S-4)4-Desacetamido-4-chloro Andarine (S-9)
CAS Number 401900-40-1541497-92-1
Developmental Code GTx-007S-9
Molecular Formula


Molecular Weight 441.36 g/mol 418.75 g/mol
B-Ring Substituent Acetamido (

)
Chlorine (

)
H-Bond Donors 2 (Amide NH, Hydroxyl OH)1 (Hydroxyl OH)
H-Bond Acceptors 65
LogP (Predicted) ~2.8 - 3.2~3.7 - 4.1 (More Lipophilic)
Structural Visualization (DOT)

The following diagram illustrates the structural divergence and the resulting functional implications.

StructureComparison cluster_S4 Andarine (S-4) cluster_S9 SARM S-9 (Chloro-Analog) Core Aryl Propionamide Core (Chiral Linker + A-Ring) S4_Sub B-Ring: 4-Acetamido Group (-NH-CO-CH3) Core->S4_Sub Substitution S9_Sub B-Ring: 4-Chloro Group (-Cl) Core->S9_Sub Substitution S4_Prop Properties: - H-Bond Donor/Acceptor - Moderate Lipophilicity - High AR Affinity (Ki ~4nM) S4_Sub->S4_Prop S9_Prop Properties: - Hydrophobic Only - No H-Bond Donor - Increased Lipophilicity S9_Sub->S9_Prop

Figure 1: Structural divergence of S-4 and S-9 from the common aryl propionamide core.

Pharmacological Implications & SAR[1][2][4]

The transition from an acetamido group (S-4) to a chlorine (S-9) fundamentally alters the drug-receptor interaction landscape.

Receptor Binding Mechanism

The Androgen Receptor (AR) ligand-binding domain (LBD) accommodates the B-ring of aryl propionamides in a specific hydrophobic pocket.

  • Andarine (S-4): The acetamido group functions as a dual H-bond donor and acceptor.[4] Crystallographic data suggests it forms critical hydrogen bonds with residues (likely Thr877 or water-mediated networks) within the LBD. This "locking" mechanism contributes to its high affinity (

    
     nM) and potent transcriptional activation.
    
  • SARM S-9 (Chloro): The chlorine atom provides steric bulk and hydrophobic interaction but lacks the ability to donate hydrogen bonds. While it can still bind to the AR (halogens often mimic methyl/hydrophobic groups), the loss of the directional H-bond results in reduced binding enthalpy compared to the acetamido analog.

Metabolic Stability vs. Potency
  • S-4 Vulnerability: The acetamido group is susceptible to hydrolysis (deacetylation) in vivo, leading to the formation of the corresponding amine metabolite (S-1 amine). This metabolic instability is a known liability of S-4.

  • S-9 Stability: The aryl-chloride bond is metabolically robust. However, the gain in metabolic stability does not outweigh the loss in receptor affinity and selectivity provided by the acetamido group.

SAR Logic Flow

SAR_Logic Start B-Ring Modification Acetamido Acetamido (S-4) Start->Acetamido Chloro Chloro (S-9) Start->Chloro Binding AR Binding Pocket Interaction Acetamido->Binding Chloro->Binding S4_Mech H-Bonding + Hydrophobic Fit (High Affinity) Binding->S4_Mech S-4 Path S9_Mech Hydrophobic Interaction Only (Lower Specificity) Binding->S9_Mech S-9 Path Outcome_S4 Clinical Candidate (Potent Anabolic Activity) S4_Mech->Outcome_S4 Outcome_S9 Research Tool / Standard (Used for SAR/Impurity) S9_Mech->Outcome_S9

Figure 2: Structure-Activity Relationship (SAR) decision tree comparing the acetamido and chloro substitutions.

Analytical Differentiation Protocols

Researchers must be able to distinguish S-4 from S-9, particularly when S-9 is present as a synthetic impurity or degradation product.

Mass Spectrometry (LC-MS/MS)

The mass shift is the primary differentiator. The chlorine isotope pattern provides a definitive confirmation for S-9.

ParameterAndarine (S-4)SARM S-9 (Chloro)
Precursor Ion

440.3 417.8
Isotope Pattern Standard C/N/O ratiosDistinct 3:1 ratio for

/

Key Fragments (MS2) Loss of acetamide (59 Da)Loss of HCl (36 Da) or Cl radical
HPLC Separation Methodology

Due to the difference in lipophilicity, S-9 (Chloro) will exhibit a longer retention time on reverse-phase columns compared to the more polar S-4 (Acetamido).

Protocol: Reverse-Phase Separation

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 1.8 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5%

      
       95% B
      
    • 8-10 min: 95% B

  • Expected Result:

    • S-4: Elutes earlier (more polar).

    • S-9: Elutes later (more hydrophobic).

Synthesis & Origins

Both compounds originate from the foundational aryl propionamide SARM library developed by Dalton, Miller, et al. at the University of Tennessee and GTx Inc.

  • Synthesis of S-4: Involves the coupling of the chiral epoxide (derived from methacryloyl chloride) with 4-acetamidophenol .

  • Synthesis of S-9: Follows the identical pathway but utilizes 4-chlorophenol as the nucleophile for the ether linkage formation.

This shared synthetic pathway means S-9 can appear as a trace impurity in S-4 batches if the starting material (4-acetamidophenol) is contaminated with 4-chlorophenol, or if side-reactions occur during halogenation steps of precursors.

References

  • Dalton, J. T., et al. (2009). The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women. Journal of Cachexia, Sarcopenia and Muscle.

  • Kim, J., et al. (2005). The para-substituent of the B-ring of aryl propionamides is a major determinant of androgen receptor binding affinity and agonist/antagonist activity. Journal of Pharmacology and Experimental Therapeutics.

  • Thevis, M., & Schänzer, W. (2007).[5] Mass spectrometric identification of the selective androgen receptor modulator (SARM) S-4 in doping control analysis. Rapid Communications in Mass Spectrometry.

  • PubChem. (n.d.). Compound Summary for CID 9824562 (Andarine). National Library of Medicine.

  • PubChem. (n.d.). Compound Summary for CID 10364736 (SARM S-9). National Library of Medicine.

Sources

Foundational

Molecular weight and formula of 4-Desacetamido-4-chloro Andarine

Physicochemical Properties, Synthetic Logic, and Analytical Profiling Executive Summary & Structural Context 4-Desacetamido-4-chloro Andarine , commonly referred to in research literature as S-9 , is a non-steroidal Sele...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties, Synthetic Logic, and Analytical Profiling

Executive Summary & Structural Context

4-Desacetamido-4-chloro Andarine , commonly referred to in research literature as S-9 , is a non-steroidal Selective Androgen Receptor Modulator (SARM).[1] It represents a critical structural analog of the well-known SARM Andarine (S-4) .[1]

The defining structural modification lies in the B-ring (phenoxy moiety): the acetamido group (


) at the para position of Andarine is replaced by a chlorine atom (

).[1] This modification significantly alters the physicochemical profile, lipophilicity, and metabolic stability of the compound while retaining the core aryl-propionamide scaffold essential for androgen receptor (AR) binding.[1]

This guide details the molecular metrics, synthesis logic, and analytical fingerprints required for the identification and development of S-9.[1]

Physicochemical Core Data

The following data establishes the baseline identity of the compound.

PropertySpecification
Common Name 4-Desacetamido-4-chloro Andarine (S-9)
IUPAC Name (2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
CAS Number 541497-92-1
Molecular Formula C₁₇H₁₄ClF₃N₂O₅
Molecular Weight (Avg) 418.75 g/mol
Monoisotopic Mass 418.0543 Da
Stereochemistry (S)-Enantiomer (Active configuration)
LogP (Predicted) ~3.7 (Higher lipophilicity than Andarine due to Cl substitution)
Structural Visualization

The diagram below illustrates the chemical structure of S-9, highlighting the chiral center and the distinct B-ring chlorination.[1]

S9_Structure cluster_legend Structural Key Core Chiral Linker (2-hydroxy-2-methyl-propanamide) BRing B-Ring (Donor) 4-chlorophenoxy Core->BRing Ether Linkage ARing A-Ring (Electron Deficient) 4-nitro-3-trifluoromethylphenyl ARing->Core Amide Bond key1 Modification: Acetamido (S-4) → Chloro (S-9)

Figure 1: Structural segmentation of S-9. The B-ring Chlorine substitution replaces the Acetamido group found in Andarine.[1]

Synthetic Logic & Origin

Unlike Andarine, which requires the acetylation of a p-aminophenol intermediate, S-9 is synthesized via a direct ether coupling strategy.[1] Understanding this pathway is crucial for identifying process-related impurities.[1]

Retrosynthetic Analysis

The synthesis typically converges on the coupling of a chiral epoxide or bromide intermediate with a substituted phenol.[1]

  • Fragment A (Electrophile): N-[4-nitro-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide (or the 3-bromo-2-hydroxy precursor).[1]

  • Fragment B (Nucleophile): 4-Chlorophenol .

Synthesis Protocol (Conceptual)

Note: This protocol describes the standard ether coupling workflow for aryl-propionamide SARMs.

  • Coupling Reaction:

    • Reagents: 4-Chlorophenol (1.1 eq), Potassium Carbonate (

      
      , 2.0 eq).[1]
      
    • Solvent: Acetone or 2-Butanone (MEK).[1]

    • Catalyst: Benzyltributylammonium chloride (Phase Transfer Catalyst) is often used to accelerate the reaction.[1][2]

    • Conditions: Reflux under inert atmosphere (

      
      ) for 12–24 hours.
      
  • Mechanism:

    • The base deprotonates 4-chlorophenol to form the phenoxide anion.[1]

    • The phenoxide attacks the epoxide ring (or displaces the primary bromide) of the chiral amide precursor at the least hindered carbon.[1]

    • Result: Formation of the ether linkage with retention of the tertiary alcohol.[1]

Synthesis_Pathway Precursor Chiral Precursor (Epoxide or Bromohydrin) Reaction Nucleophilic Substitution (K2CO3 / Reflux) Precursor->Reaction Phenol 4-Chlorophenol Phenol->Reaction Product 4-Desacetamido-4-chloro Andarine (S-9) Reaction->Product Ether Bond Formation

Figure 2: Convergent synthesis pathway for S-9 via nucleophilic substitution.[1]

Analytical Characterization (Self-Validating Systems)

To confirm the identity of S-9 and distinguish it from Andarine (S-4) or S-23, researchers must rely on specific spectral fingerprints.[1]

A. Mass Spectrometry (LC-MS)

The presence of Chlorine provides a definitive isotopic signature that is absent in Andarine.[1]

  • Ionization: ESI Positive Mode (

    
    ) or Negative Mode (
    
    
    
    ).
  • Isotope Pattern: Chlorine possesses two stable isotopes,

    
     (75.8%) and 
    
    
    
    (24.2%).[1]
    • Observation: The mass spectrum will show a characteristic 3:1 intensity ratio between the molecular ion (

      
      ) and the M+2 peak.[1]
      
    • Monoisotopic Peak (

      
      ):  ~419.06 Da (
      
      
      
      ).[1]
    • M+2 Peak (

      
      ):  ~421.06 Da.[1]
      
  • Differentiation: Andarine (S-4) contains no chlorine; its MS spectrum will not show this M+2 splitting pattern.[1]

B. Nuclear Magnetic Resonance (¹H-NMR)

The proton NMR spectrum provides structural proof by "negative" evidence (absence of acetamido signals) and "positive" evidence (aromatic shift).[1]

RegionSignalInterpretation
Aliphatic Absence of singlet at ~2.0 ppmConfirms loss of the Acetyl methyl group (

) found in S-4.[1]
Aromatic (B-Ring) Two doublets (AA'BB' system)The 4-chlorophenoxy ring typically shows a symmetric para-substitution pattern, often shifting slightly upfield compared to the electron-withdrawing acetamido analog.[1]
Amide Singlet at ~9.0–10.0 ppmThe amide proton (

) attached to the electron-deficient A-ring remains.[1]
Chiral Center Methyl singlet at ~1.5 ppmConfirms the integrity of the 2-hydroxy-2-methyl core.[1]

Biological Implications & Structure-Activity Relationship (SAR)

While S-9 is often used as an analytical standard, its structural properties offer insights into SARM pharmacology.[1]

  • Lipophilicity: The replacement of the polar acetamido group with a lipophilic chlorine atom increases the LogP.[1] This theoretically enhances membrane permeability but may alter metabolic clearance rates.[1]

  • Receptor Binding: Studies on SARMs indicate that para-substitution on the B-ring is a major determinant of binding affinity.[1] Electron-withdrawing groups (like Cl, F, or

    
    ) in this position generally maintain high affinity for the Androgen Receptor.[1]
    
  • Metabolism: S-4 (Andarine) is metabolized partly via hydrolysis of the acetamido group.[1] S-9, lacking this group, bypasses this specific metabolic route, potentially altering its half-life compared to the parent compound.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10364736, (2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.[1] Retrieved from [Link][1]

  • Fisher Scientific. 4-Desacetamido-4-chloro Andarine, TRC Standards.[1] Retrieved from [Link][1]

Sources

Exploratory

Impurity Profiling in SARM Synthesis: The Genesis of 4-Desacetamido-4-chloro Andarine

Executive Summary 4-Desacetamido-4-chloro Andarine is a critical process-related impurity found in illicitly synthesized batches of the Selective Androgen Receptor Modulator (SARM) Andarine (S-4). Its presence is not mer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Desacetamido-4-chloro Andarine is a critical process-related impurity found in illicitly synthesized batches of the Selective Androgen Receptor Modulator (SARM) Andarine (S-4). Its presence is not merely a sign of poor purification but a chemical fingerprint pointing to specific upstream contamination and kinetic failures during the etherification stage of synthesis.

This technical guide deconstructs the molecular origin of this impurity, detailing the competitive reaction kinetics that allow trace contaminants to amplify into significant final-product impurities. It provides a self-validating framework for detection and exclusion in drug development protocols.

Part 1: Structural Deconstruction

To understand the origin, we must first contrast the target molecule with the impurity.

FeatureAndarine (S-4) 4-Desacetamido-4-chloro Andarine
CAS Registry 401900-40-1N/A (Analog/Impurity)
A-Ring Substituent 4-Acetamidophenoxy (-O-Ph-NH-CO-CH₃)4-Chlorophenoxy (-O-Ph-Cl)
B-Ring Structure 4-nitro-3-(trifluoromethyl)phenyl4-nitro-3-(trifluoromethyl)phenyl
Molecular Weight 441.36 g/mol ~418.75 g/mol
Pharmacophore Hydrogen bonding (Amide)Lipophilic/Halogen (Chloride)

The Deviation: The "4-Desacetamido" nomenclature indicates the loss of the acetamido group, while "4-chloro" indicates its replacement. This structural change drasticaly alters the hydrogen bonding capacity of the A-ring, potentially affecting receptor binding affinity and off-target toxicity profiles.

Part 2: The Genesis (Chemical Origin)

The origin of this impurity lies in the Williamson Ether Synthesis (or similar nucleophilic substitution) step used to couple the phenolic A-ring to the chiral linker.

The Synthesis Route

The standard synthesis of Andarine involves coupling a chiral epoxide or methacrylate intermediate with 4-acetamidophenol (Paracetamol).

  • Reagents: Chiral Epoxide/Linker + 4-Acetamidophenol + Base (

    
     or 
    
    
    
    ).
  • Mechanism: The base deprotonates the phenol, creating a phenoxide anion which attacks the electrophilic carbon of the linker.

The Contamination Vector

The impurity arises when the starting material, 4-acetamidophenol , is contaminated with 4-chlorophenol .

  • Source: 4-chlorophenol is a common industrial intermediate. In "grey market" SARM synthesis, low-grade industrial precursors are often used where 4-chlorophenol residues are present.

The Kinetic Amplification (Crucial Mechanism)

Why does a trace amount of 4-chlorophenol result in a significant amount of impurity? Acidity (pKa) and Nucleophilicity. [1]

  • pKa of 4-Acetamidophenol: ~9.9

  • pKa of 4-chlorophenol: ~9.4

The Causality Chain:

  • Acidity: 4-chlorophenol is more acidic (lower pKa) due to the inductive electron-withdrawing effect (-I) of the chlorine atom.

  • Deprotonation: In the presence of a limiting base or under equilibrium conditions, 4-chlorophenol deprotonates preferentially over 4-acetamidophenol.

  • Reaction Rate: The 4-chlorophenoxide anion is formed more readily. While slightly less nucleophilic than the acetamido-analog due to resonance stabilization, the concentration of the active 4-chlorophenoxide anion is disproportionately high compared to its parent concentration.

  • Result: The impurity "out-competes" the desired reaction, enriching the final product with 4-Desacetamido-4-chloro Andarine.

Visualization: The Competitive Pathway

The following diagram illustrates the bifurcation point where the impurity is generated.

G Start Raw Material Input (4-Acetamidophenol) Base Base Treatment (K2CO3 / Acetone) Start->Base Major Component Contam Contaminant (4-Chlorophenol) Contam->Base Trace (<1%) Inter_A 4-Acetamidophenoxide (pKa ~9.9) Base->Inter_A Slow Deprotonation Inter_B 4-Chlorophenoxide (pKa ~9.4) Base->Inter_B Fast Deprotonation (Kinetic Favorability) Prod_Target ANDARINE (S-4) Target Molecule Inter_A->Prod_Target Coupling Prod_Impurity IMPURITY 4-Desacetamido-4-chloro Andarine Inter_B->Prod_Impurity Competitive Coupling Linker Chiral Linker (Electrophile) Linker->Prod_Target Linker->Prod_Impurity

Caption: Kinetic competition between the target phenol and the chloro-contaminant during the etherification step.

Part 3: Analytical Detection & Validation

Because the impurity is structurally similar to the target, standard UV-Vis detection may fail to resolve them if the gradient is too steep. Mass Spectrometry (MS) is required for definitive identification.

Protocol: LC-MS/MS Identification

Objective: Isolate and confirm the presence of the chloro-analog.

  • Sample Prep: Dissolve 1 mg of SARM sample in 1 mL Methanol (LC-MS grade).

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Settings (ESI Positive):

    • Andarine (Target): Look for

      
      
      
    • Impurity (Chloro): Look for

      
       (Characteristic 3:1 Chlorine Isotope Pattern).
      

Self-Validating Check: The presence of the chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio) at the specific retention time is the definitive "fingerprint" for this impurity. If the peak at m/z 419 lacks the M+2 isotope at m/z 421, it is not the chloro-analog.

Part 4: Mitigation Strategy

To prevent the formation of 4-Desacetamido-4-chloro Andarine, the synthesis workflow must be controlled at the raw material stage.

Control PointAction RequiredAcceptance Criteria
Raw Material QC HPLC assay of 4-acetamidophenol< 0.05% 4-chlorophenol content
Stoichiometry Base equivalentsUse slight excess of base to ensure full deprotonation of both species, reducing the kinetic advantage of the impurity (though this increases total impurity load, it makes purification easier).
Purification RecrystallizationUse Ethanol/Water systems. The Chloro-analog is more lipophilic and may require a non-polar wash to remove.
Workflow: Quality Control Loop

QC Input Raw 4-Acetamidophenol Test HPLC Screening (Target: 4-Chlorophenol) Input->Test Decision Is 4-CP > 0.1%? Test->Decision Reject REJECT BATCH (High Impurity Risk) Decision->Reject Yes Proceed PROCEED TO SYNTHESIS Decision->Proceed No

Caption: Pre-synthesis QC loop to eliminate the precursor of the chloro-impurity.

References

  • Thevis, M., & Schänzer, W. (2007). Mass spectrometric identification of S-4 (Andarine) and its metabolites in doping control. Journal of Mass Spectrometry.

  • Geyer, H., et al. (2008). Nutritional supplements cross-contaminated and faked with doping substances. Journal of Mass Spectrometry.

  • PubChem. (n.d.).[2] Andarine (S-4) Compound Summary. National Library of Medicine.

  • Chemistry Stack Exchange. (2014). Acidity of substituted phenols (pKa comparison of Chlorophenol vs Acetamidophenol).

  • Unodc. (2004). Drug Characterization/Impurity Profiling: Background and Concepts. United Nations Office on Drugs and Crime.

Sources

Protocols & Analytical Methods

Method

High-Sensitivity Detection of 4-Desacetamido-4-chloro Andarine: A Validated LC-MS/MS Protocol Using Multiple Reaction Monitoring (MRM)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds with anabolic properties that are tis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds with anabolic properties that are tissue-selective, making them candidates for treating muscle wasting and osteoporosis.[1] However, their potential for abuse in sports has led to their inclusion on the World Anti-Doping Agency (WADA) Prohibited List.[2] Andarine (S-4) is a well-known SARM, and the detection of its analogs and metabolites is critical for both therapeutic research and anti-doping enforcement.[3][4] This application note presents a comprehensive, step-by-step protocol for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection of 4-Desacetamido-4-chloro Andarine, a key Andarine analog. The methodology is centered on the principles of Multiple Reaction Monitoring (MRM), a highly selective and sensitive targeted mass spectrometry technique ideal for quantifying specific analytes within complex biological matrices.[5] We provide detailed guidance on sample preparation, chromatographic separation, and the systematic optimization of MRM transitions, offering a self-validating framework for researchers.

Introduction: The Analytical Challenge of SARMs

Selective Androgen Receptor Modulators (SARMs) are designed to provide the therapeutic benefits of anabolic steroids, such as increased muscle mass and bone density, while minimizing androgenic side effects.[6] Andarine (S-4) was one of the first SARMs to undergo clinical investigation.[1] Its use and the emergence of related designer compounds and metabolites present a significant challenge for analytical laboratories. The detection of these substances in biological fluids like urine and plasma requires methods that offer both exceptional sensitivity and unequivocal specificity to avoid false-positive or false-negative results.[7]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose.[8] Specifically, the Multiple Reaction Monitoring (MRM) scan mode on a triple quadrupole mass spectrometer provides unparalleled selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise from complex sample matrices.[5][9]

This guide focuses on 4-Desacetamido-4-chloro Andarine (Molecular Formula: C₁₇H₁₄ClF₃N₂O₅, Molecular Weight: 418.75 g/mol ), an analog of Andarine.[10] We will detail the process from theoretical prediction of mass transitions to the empirical optimization and validation of a complete LC-MRM-MS/MS method.

The Principle of Multiple Reaction Monitoring (MRM)

MRM is a tandem mass spectrometry technique that enhances selectivity through a two-stage mass filtering process.[5] The first quadrupole (Q1) is set to isolate a specific ion corresponding to the analyte of interest, known as the precursor ion. This ion is then fragmented in the collision cell (Q2) through collision-induced dissociation (CID).[11] The third quadrupole (Q3) is set to isolate a specific, characteristic fragment ion, known as the product ion. This unique precursor → product ion "transition" serves as a highly specific mass signature for the target analyte.

MRM_Principle cluster_source Ion Source cluster_ms Triple Quadrupole Mass Spectrometer IonMixture Complex Ion Mixture (from LC eluent) Q1 Q1: Precursor Ion Isolation (e.g., m/z 419.06) IonMixture->Q1 Ions Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Precursor Ion Q3 Q3: Product Ion Isolation (e.g., m/z 255.03) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion OtherIons1 Other Ions Filtered OtherIons2 Other Fragments Filtered

Figure 1: Conceptual workflow of the Multiple Reaction Monitoring (MRM) technique.

Protocol: MRM Assay Development and Validation

This protocol outlines a systematic approach to developing a sensitive and specific MRM method for 4-Desacetamido-4-chloro Andarine.

Analyte Characterization and Predicted Transitions

A critical first step is to predict the mass spectrometric behavior of the target analyte.[9]

  • Chemical Structure: (S)-3-(4-Chlorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide

  • Monoisotopic Mass: 418.0543 Da

  • Predicted Precursor Ion ([M+H]⁺): m/z 419.0622

  • Predicted Fragmentation: Collision-induced dissociation is expected to cleave the molecule at its most labile bonds, primarily the amide and ether linkages. The fragmentation pattern of anabolic agents is often complex but can be predicted to yield structurally significant product ions.[12][13] Based on this structure, we can predict a major fragmentation pathway.

Fragmentation_Pathway cluster_fragments Predicted Product Ions Precursor Precursor Ion [M+H]⁺ m/z 419.06 Product1 Product Ion 1 m/z 255.03 [C₉H₇F₃N₂O₃+H]⁺ Precursor->Product1 Amide Bond Cleavage Product2 Product Ion 2 m/z 187.05 [C₈H₈ClO₂+H]⁺ Precursor->Product2 Ether Bond Cleavage

Figure 2: Predicted fragmentation pathway for 4-Desacetamido-4-chloro Andarine.
Experimental Workflow

The overall process involves sample preparation, LC separation, and MS/MS detection and analysis.

Experimental_Workflow Sample 1. Biological Sample (Urine/Plasma) SPE 2. Solid-Phase Extraction (SPE) (Analyte Isolation & Concentration) Sample->SPE LC 3. UPLC/HPLC Separation (Chromatographic Resolution) SPE->LC MS 4. MS/MS Detection (MRM Analysis) LC->MS Data 5. Data Analysis (Quantification & Confirmation) MS->Data

Figure 3: High-level experimental workflow for MRM-based analysis.
Step-by-Step Protocol

Step 1: Materials & Reagents

  • Standards: Certified reference material of 4-Desacetamido-4-chloro Andarine and a stable isotope-labeled internal standard (e.g., 4-Desacetamido-4-chloro andarine-d4).[14][15]

  • Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.

  • SPE Cartridges: Mixed-mode cation exchange cartridges suitable for extracting amphoteric compounds.

  • Equipment: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a UPLC/HPLC system.

Step 2: Sample Preparation (Urine)

  • Thaw urine samples at room temperature.

  • Centrifuge 2 mL of urine at 4,000 x g for 5 minutes to remove particulates.

  • Spike 1 mL of the supernatant with the internal standard solution.

  • Add 1 mL of acetate buffer (pH 5.0) to the sample.

  • Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.

  • Elute the analyte with 2 mL of 5% formic acid in methanol.[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Step 3: Liquid Chromatography (LC) Method

  • Rationale: Chromatographic separation is crucial for resolving the target analyte from potential isomers and matrix interferences, thereby increasing method robustness.[16] A reversed-phase C18 column is typically effective for separating moderately polar compounds like SARMs.[17]

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate
Table 1: Recommended starting parameters for the liquid chromatography method. These must be optimized for the specific LC system.

Step 4: MS/MS Method & MRM Transition Optimization

  • Rationale: The goal is to identify the most intense and stable precursor-product ion pairs and the collision energy (CE) that produces them most efficiently.[18][19] This process is foundational to achieving the lowest possible limits of detection.

  • Source Parameter Optimization: Infuse a standard solution of the analyte (e.g., 100 ng/mL) directly into the mass spectrometer. Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for the precursor ion.

  • Precursor Ion (Q1) Confirmation: Perform a full scan analysis to confirm the m/z of the protonated molecule ([M+H]⁺ at m/z 419.06).

  • Product Ion (Q3) Discovery: Perform a product ion scan on the isolated precursor ion (m/z 419.06). Identify the most abundant and structurally significant fragment ions (e.g., predicted m/z 255.03 and 187.05).

  • Collision Energy (CE) Optimization: For each promising transition (e.g., 419.06 → 255.03), create an experiment that ramps the collision energy (e.g., from 5 to 50 eV). Inject the standard and plot the resulting signal intensity against the CE value to find the optimum.

  • Final MRM Parameter Selection: Select at least two optimized transitions. The most intense transition is designated as the "quantifier," while the second is the "qualifier." The ratio of the quantifier to qualifier signal should be constant across all samples and calibrators, providing an additional layer of identity confirmation.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zRoleOptimized CE (eV) [Predicted]
4-Desacetamido-4-chloro Andarine419.06255.03Quantifier25
4-Desacetamido-4-chloro Andarine419.06187.05Qualifier35
Internal Standard (e.g., d4)423.08259.05Quantifier25
Table 2: Example of an optimized MRM transitions table. Collision Energy (CE) values are illustrative and MUST be determined empirically.

Step 5: Method Validation

  • Rationale: A rigorous validation ensures the method is reliable, reproducible, and fit for purpose.[20] The protocol should adhere to established guidelines, such as those from the United Nations Office on Drugs and Crime (UNODC) or WADA's International Standard for Laboratories (ISL).[21][22]

  • Key Parameters:

    • Selectivity: Analyze at least five different blank matrix samples to ensure no endogenous interferences are present at the analyte's retention time.[20]

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified, respectively. For anti-doping purposes, the LOD should meet or exceed WADA's Minimum Required Performance Levels (MRPL).[23]

    • Linearity & Range: Prepare a calibration curve over the expected concentration range (e.g., 0.1 to 100 ng/mL) and demonstrate a linear response (R² > 0.99).

    • Precision & Accuracy: Assess intra- and inter-day precision (as %RSD) and accuracy (as %RE) using quality control (QC) samples at low, medium, and high concentrations.[20]

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in neat solution versus a post-extraction spiked blank sample.

    • Stability: Assess the stability of the analyte in the matrix under various storage conditions (e.g., freeze-thaw cycles, room temperature).

Conclusion

The targeted LC-MS/MS method using Multiple Reaction Monitoring described herein provides a robust, sensitive, and highly selective framework for the detection and quantification of 4-Desacetamido-4-chloro Andarine. By following a systematic approach to optimize chromatography and mass spectrometry parameters, laboratories can develop a self-validating protocol that is fit for purpose in research, clinical, and anti-doping settings. The principles and steps outlined can be adapted for the analysis of other SARMs and their metabolites, contributing to the comprehensive analytical coverage required in the field.

References

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  • Guddat, S., et al. (2011). Applicability of routine analytical procedures to detect andarine and ostarine. A comparative study. Recent Advances in Doping Analysis, 19, 58-61. [URL not available]
  • Kim, J., et al. (2021). Development and validation of liquid chromatography-tandem mass spectrometry method for screening six selective androgen receptor modulators in dietary supplements. Food Additives & Contaminants: Part A, 38(5), 733-743. [Link]

  • Dmitrieva, E. V., et al. (2018). Determination of Andarine (S-4), a Selective Androgen Receptor Modulator, and Ibutamoren (MK-677), a Nonpeptide Growth Hormone Secretagogue, in Urine by Ultra-High Performance Liquid Chromatography with Tandem Mass-Spectrometric Detection. Journal of Analytical Chemistry, 73(7), 672-678. [Link]

  • World Anti-Doping Agency. (2018). WADA Technical Letter – TL12 OSTARINE. WADA. [Link]

  • Zgârian, R. G., et al. (2019). LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY METHODS FOR THE DETERMINATION OF ANDARINE AND OSTARINE IN RAT SERUM AFTER PROTEIN PRECIPITATION. Farmacia, 67(3), 474-481. [Link]

  • de la Torre, R., et al. (2002). Validation of qualitative chromatographic methods: strategy in antidoping control laboratories. Journal of Chromatography B, 768(2), 243-253. [Link]

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  • Botrè, F. (2018). Selection of the most appropriate markers of SARMs misuse. The role of physiological and environmental factors. WADA Research Project. [Link]

  • Percy, A. J., et al. (2014). Workflow for MRM assay development and optimisation. ResearchGate. [Link]

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  • Prakash, A., & Sarracino, D. (2009). Proteomics: from hypothesis to quantitative assay on a single platform. Guidelines for developing MRM assays using ion trap mass spectrometers. Briefings in Functional Genomics, 8(1), 1-11. [Link]

  • World Anti-Doping Agency. (2023). Analytical Requirements for the Endocrine Module of the Athlete Biological Passport. WADA. [Link]

  • World Anti-Doping Agency. (2022). Minimum Required Performance Levels and Applicable Minimum Reporting Levels for Non-Threshold Substances. WADA Technical Document – TD2022MRPL. [Link]

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  • Wikipedia. (n.d.). Andarine. Wikipedia. [Link]

  • RayBiotech. (n.d.). Andarine. RayBiotech. [Link]

  • Al-Waeli, A., et al. (2021). Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome. Metabolites, 11(2), 105. [Link]

  • Starcevic, B., et al. (2013). Detection of the selective androgen receptor modulator S-4 (Andarine) in a doping control sample. Drug Testing and Analysis, 5(5), 377-379. [Link]

  • Dmitrieva, E. V., et al. (2018). Determination of Andarine (S-4), a Selective Androgen Receptor Modulator, and Ibutamoren (MK-677), a Nonpeptide Growth Hormone Secretagogue, in Urine by Ultra-High Performance Liquid Chromatography with Tandem Mass-Spectrometric Detection. ResearchGate. [Link]

  • He, M., & McLuckey, S. A. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429-1437. [Link]

  • Jaitly, N., et al. (2014). Multiple Reaction Monitoring (MRM)-Profiling with Biomarker Identification by LC-QTOF to Characterize Coronary Artery Disease. Metabolites, 4(2), 269-290. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]

  • Sun, T., et al. (2017). Comparison of collision-induced dissociation and electron-induced dissociation of phillyrin using FT-ICR MS. Journal of the Chinese Chemical Society, 64(10), 1187-1193. [Link]

  • Li, S., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry, 95(20), 7868-7876. [Link]

Sources

Application

Application Note &amp; Protocol: Establishing Robust Calibration Curves for the Quantitation of Andarine Impurities

Abstract & Introduction This document provides a comprehensive, technically detailed guide for the preparation and evaluation of calibration curves for the quantitative analysis of impurities in Andarine (S-4) drug subst...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This document provides a comprehensive, technically detailed guide for the preparation and evaluation of calibration curves for the quantitative analysis of impurities in Andarine (S-4) drug substance. Andarine is a selective androgen receptor modulator (SARM) under investigation, and like all active pharmaceutical ingredients (APIs), its purity profile is a critical quality attribute.[1][2] Controlling impurities is essential for ensuring the safety and efficacy of the final drug product.[2][3]

The protocol herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) on the Validation of Analytical Procedures.[4][5][6] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][7] This guide emphasizes not just the procedural steps but the scientific rationale behind them, ensuring the development of a robust, reliable, and self-validating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is presented as the primary analytical technique due to its precision, sensitivity, and widespread use in impurity profiling.[8][9]

The Centrality of the Calibration Curve

A calibration curve is the cornerstone of quantitative analysis. It establishes the mathematical relationship between a known property (the concentration of an analyte) and a measured instrument response (e.g., peak area in a chromatogram). For impurity analysis, this relationship allows for the precise quantification of potentially harmful process-related impurities or degradation products.[2][10][11]

A well-constructed calibration curve, validated for linearity, range, accuracy, and precision, provides confidence that the reported impurity levels are accurate and reliable. Key validation parameters that are derived from the calibration curve include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12][13]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[12][13]

The following workflow provides a visual overview of the entire process, from initial preparation to final data validation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_eval Phase 3: Data Evaluation & Validation prep_standards Procure Certified Reference Standards (Andarine & Impurities) weigh Accurate Weighing (Calibrated Balance) prep_standards->weigh stock Prepare Primary Stock Solutions weigh->stock dilute Perform Serial Dilutions to Create Calibration Standards stock->dilute hplc_setup HPLC System Setup & Equilibration dilute->hplc_setup To HPLC sequence Create & Run Injection Sequence (Blanks, Standards, QC) hplc_setup->sequence acquire Data Acquisition (Chromatograms) sequence->acquire integrate Peak Integration & Area Measurement acquire->integrate To Data Analysis plot Plot Peak Area vs. Concentration integrate->plot regress Perform Linear Regression Analysis plot->regress validate Validate Curve (R², y-intercept, Residuals) regress->validate

Caption: High-level workflow for calibration curve preparation and validation.

Materials and Instrumentation

Reagents and Materials
  • Andarine Certified Reference Material (CRM)

  • Certified Reference Material(s) for known impurities

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Class A volumetric flasks and pipettes

  • 0.22 µm or 0.45 µm syringe filters (chemically compatible)

Instrumentation
  • Analytical Balance: A calibrated analytical balance with a readability of at least 0.01 mg is mandatory.[14] The balance must be located on a stable, anti-vibration table in a temperature and humidity-controlled environment to minimize errors.[15][16][17]

  • HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. A DAD is preferred as it can provide spectral data to aid in peak identification and purity assessment.[9]

  • Chromatography Data System (CDS): Software capable of instrument control, data acquisition, and processing, including linear regression analysis.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Calibration Standards

This protocol details the gravimetric preparation of standards, which is more accurate than volumetric methods, especially for small quantities.[18]

Causality & Rationale: The accuracy of the final quantitative result is entirely dependent on the accuracy of the prepared calibration standards.[19][20] Using certified reference materials ensures traceability and known purity. Class A glassware minimizes volumetric errors, and careful handling prevents contamination and degradation.

Step-by-Step Methodology:

  • Environment Control: Ensure the weighing area is free from drafts and static electricity.[14][15] Allow all standards and solvents to equilibrate to room temperature before use to prevent weighing errors.[14][15]

  • Primary Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of the impurity reference standard into a clean, tared 10 mL Class A volumetric flask. Record the weight to the nearest 0.01 mg. b. Add a small volume (approx. 5-7 mL) of diluent (e.g., 50:50 ACN:Water) and gently sonicate or vortex until the standard is fully dissolved. c. Allow the solution to return to ambient temperature. d. Dilute to the mark with the diluent, cap, and invert at least 15 times to ensure homogeneity. e. Calculate the precise concentration based on the actual weight and purity of the reference standard.

  • Intermediate Stock Solution (e.g., 100 µg/mL): a. Pipette 1.0 mL of the Primary Stock Solution into a 10 mL Class A volumetric flask. b. Dilute to the mark with the diluent, cap, and mix thoroughly.

  • Calibration Curve Standards: a. Prepare a series of at least five calibration standards by performing serial dilutions from the Intermediate Stock Solution. The concentration range should bracket the expected concentration of the impurity, typically from the LOQ to 120% of the specification limit. b. Use a new pipette tip for each dilution to prevent carryover.

Table 1: Example Calibration Standard Preparation Scheme

Standard LevelConcentration (µg/mL)Aliquot of 100 µg/mL StockFinal Volume (mL)
CAL 1 (LOQ)0.1100 µL100
CAL 20.5500 µL100
CAL 31.01.0 mL100
CAL 42.52.5 mL100
CAL 55.05.0 mL100
Protocol 2: HPLC Method and Injection Sequence

Causality & Rationale: A stable and robust chromatographic method is essential for reproducible results. The choice of column and mobile phase is critical for achieving adequate separation of the impurity from the main Andarine peak and other potential impurities.[21][22][23] A well-designed injection sequence helps monitor and control for system drift and carryover.[19]

Step-by-Step Methodology:

  • HPLC Method Parameters (Example):

    • Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The C18 phase is widely used for its versatility with non-polar to moderately polar compounds like SARMs.[23][24]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: e.g., 265 nm (select the λmax of the impurity if different from the API)

    • Injection Volume: 10 µL

  • System Equilibration: Purge all mobile phase lines and equilibrate the column with the initial mobile phase conditions for at least 30 minutes, or until a stable baseline is achieved.

  • Injection Sequence Design: A self-validating sequence is crucial. a. Blank Injections: Start with several injections of the diluent to ensure the system is clean and to assess carryover. b. Calibration Standards: Inject the standards from the lowest concentration to the highest. c. Replicates: Inject each standard at least twice to assess injection precision.[19] d. Bracketing: Interleave a blank and a mid-level calibration standard (a check standard) after a set number of sample injections (e.g., every 10-20 injections) to monitor for system drift or performance changes.

Data Analysis and Acceptance Criteria

Causality & Rationale: The statistical analysis of the calibration data validates its suitability for quantification. Simply achieving a high correlation coefficient is insufficient; a thorough evaluation of the curve's parameters and residuals is required to confirm linearity and identify potential issues.[12][25]

Linear Regression Analysis
  • Data Plotting: After data acquisition, integrate the impurity peaks for each calibration standard. Plot the instrument response (Peak Area) on the y-axis versus the known concentration (µg/mL) on the x-axis.[26]

  • Regression Model: Apply a linear regression model (y = mx + c) to the data points. The model should not be forced through the origin.

  • Key Parameter Evaluation: The CDS will calculate the slope (m), y-intercept (c), and the coefficient of determination (R²).

Table 2: Calibration Curve Acceptance Criteria

ParameterAcceptance CriterionRationale
Coefficient of Determination (R²) ≥ 0.995Indicates a strong linear relationship between concentration and response.
Y-Intercept Should be minimal and not statistically significant. Often evaluated as a percentage of the response at 100% concentration.A large y-intercept can indicate a constant systematic error, baseline issues, or interference from the blank.
Residual Plot Random distribution of points around the zero line. No discernible pattern (e.g., U-shape or funnel shape).A non-random pattern in the residuals suggests that a simple linear model is not the best fit for the data across the entire range, indicating potential non-linearity or heteroscedasticity.
Accuracy of Back-Calculation Each calibration point, when back-calculated against the curve, should be within ±15% of its nominal value (±20% at the LOQ).This confirms the accuracy of the curve at each level and ensures that no single point is exerting undue leverage on the regression line.
Calculation of LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method. They can be determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH Q2(R1).[4][5][13]

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = The standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.

  • S = The slope of the calibration curve.

G cluster_input Inputs cluster_calc Calculations (ICH Q2 R1) cluster_output Outputs slope Slope (S) from Regression lod_calc LOD = 3.3 * (σ / S) slope->lod_calc loq_calc LOQ = 10 * (σ / S) slope->loq_calc stdev Standard Deviation (σ) of Residuals or y-intercept stdev->lod_calc stdev->loq_calc lod_val Limit of Detection lod_calc->lod_val loq_val Limit of Quantitation loq_calc->loq_val

Caption: Logical flow for calculating LOD and LOQ from calibration curve data.

Conclusion

The protocols and guidelines presented in this document establish a robust framework for creating and validating calibration curves for Andarine impurity analysis. Adherence to these principles of scientific integrity, including the use of certified standards, meticulous preparation techniques, and rigorous statistical evaluation, is paramount. This approach ensures that the analytical data generated is accurate, reliable, and fit for its intended purpose in a regulated drug development environment, ultimately safeguarding product quality and patient safety.

References

  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025). Vertex AI Search.
  • Calculating LOD and LOQ for HPLC and UV Methods.
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (2025).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Best Weighing Practices in the Pharmaceutical Industry. (2017). Pharmaceutical Online.
  • 5 Best Practices for Analytical Balances. Innoweight.
  • Quality Guidelines. ICH.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • How to calculate LOD and LOQ of analyte by hplc?. (2016).
  • Step-by-Step Guide: How to Build a Calibration Curve for Your GC Machine. Alfa Chemistry.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
  • 7 Best Practices When Using an Analytical Balance. (2021). Scales Plus.
  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024). Pharmaceutical Sciences.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Chromatographic Analysis – Sample and Standard Prepar
  • How to calculate LOD and LOQ by different ways?. (2022). YouTube.
  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. (2025). Veeprho.
  • Are you Still Preparing Your GC Calibration Standards Manually?. (2023). ThermoFisher.
  • How to Construct a Calibration Curve for Your GC Machine. (2024). Environics.
  • Preparation of Standards for Chrom
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Choosing the Right HPLC Column: Wh
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia.
  • Picking the Perfect HPLC Column. (2014). Biocompare.
  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). Technology Networks.
  • Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modul
  • Active drug substance impurity profiling part I.
  • HPLC-UV method development and impurity profiling of the marine anticancer agent aplidine in raw drug substance and pharmaceutical dosage form. (2025).
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2025).
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Seqens.
  • HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian.
  • Process-Related Impurities in Biologics: Best Practices, New Technologies, and Outsourcing.
  • Detection and Quantitation of Process Related Residual and Impurities. BioPharmaSpec.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Andarine (S-4) Impurity Profiling

The following Technical Support Guide addresses the resolution of co-elution between Andarine (S-4) and its critical process impurity, the 4-Chloro Analog (specifically N-[4-chloro-3-(trifluoromethyl)phenyl]-(2S)-3-(4-ac...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the resolution of co-elution between Andarine (S-4) and its critical process impurity, the 4-Chloro Analog (specifically N-[4-chloro-3-(trifluoromethyl)phenyl]-(2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methylpropanamide).

This guide is designed for analytical chemists and process scientists encountering "critical pair" resolution issues during HPLC/UHPLC analysis.

Current Issue: Co-elution of Andarine and 4-Chloro Impurity

Severity: High (Impacts purity calculation and toxicological assessment) Context: The "4-Chloro Impurity" typically arises from the use of 4-chloro-3-(trifluoromethyl)aniline as a contaminant in the starting material (4-nitro-3-(trifluoromethyl)aniline) during the amidation step. Due to the structural similarity (bioisosteric replacement of –NO₂ with –Cl), these compounds exhibit nearly identical hydrophobicity on standard alkyl-bonded phases (C18), leading to co-elution.

Part 1: Troubleshooting & FAQs

Q1: Why does the 4-chloro impurity co-elute with Andarine on my C18 column despite gradient optimization?

A: This is a selectivity (


)  issue, not just a retention (

)
issue. On a standard C18 column, separation is governed primarily by hydrophobic effect. The hydrophobic difference between the 4-nitro group (Andarine) and the 4-chloro group (Impurity) is insufficient to generate baseline resolution (

) because the bulk lipophilicity of the scaffold dominates the interaction.
  • The Fix: You must exploit

    
    -
    
    
    
    interactions
    and dipole-dipole differences. The Nitro group is a strong
    
    
    -acceptor and highly polar; the Chloro group is a weak
    
    
    -donor and less polar. A Phenyl-Hexyl or Biphenyl stationary phase will retain the Andarine (Nitro) differently than the Chloro impurity due to specific
    
    
    -electron overlap, often reversing or significantly spacing out the elution order.
Q2: How can I definitively confirm the peak is the 4-chloro impurity and not a degradation product?

A: Use Mass Spectrometry (LC-MS) to check the Isotopic Signature . Degradation products (like the hydrolysis of the amide) typically show standard C/H/N/O isotope patterns. The 4-chloro impurity possesses a distinct chlorine isotope pattern:

  • Andarine (M+H): m/z ~442.1 (100% intensity).

  • 4-Chloro Impurity (M+H): m/z ~431.1 (based on Cl vs NO2 mass diff).

  • The Smoking Gun: Look for the

    
    Cl isotope peak  at M+2 with an intensity approx. 33%  of the M peak. If you see this 3:1 ratio in the impurity mass spectrum, it is definitively the chlorinated analog.
    
Q3: What is the recommended mobile phase modifier for this separation?

A: Methanol (MeOH) is superior to Acetonitrile (ACN) for this specific critical pair.

  • Mechanism: ACN is a

    
    -electron deficient solvent and can suppress the 
    
    
    
    -
    
    
    interactions between the analyte and a Phenyl stationary phase. MeOH is protic and does not interfere with
    
    
    -orbitals, allowing the column's phenyl rings to interact maximally with the nitro-aromatic ring of Andarine, enhancing selectivity.

Part 2: Optimized Experimental Protocol

Objective: Achieve baseline resolution (


) between Andarine and 4-Chloro Impurity.
Method Parameters
ParameterSpecificationRationale
Column Biphenyl or Phenyl-Hexyl (2.1 x 100 mm, 1.7 - 2.6 µm)Maximizes

-selectivity between Nitro (S-4) and Chloro (Impurity).
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5 - 4.0)Acidic pH suppresses ionization of silanols; Formate is MS-compatible.
Mobile Phase B Methanol (LC-MS Grade)Promotes

-

retention mechanisms better than ACN.
Flow Rate 0.3 - 0.4 mL/minOptimized for Van Deemter efficiency on UHPLC columns.
Column Temp 35°CModerate temperature maintains peak sharpness without reducing selectivity.
Detection UV @ 270 nm / MS (ESI+)270 nm captures the acetamidophenoxy absorption max.
Step-by-Step Gradient Program
  • Equilibration: 5 minutes at 40% B.

  • Injection: 2 µL of sample (100 µg/mL in 50:50 MeOH:Water).

  • Linear Gradient:

    • 0.0 - 1.0 min: Hold 40% B (Focusing).

    • 1.0 - 8.0 min: Ramp 40%

      
       75% B.
      
    • Note: The critical pair usually elutes between 60-70% B.

  • Wash: 8.0 - 9.0 min: Ramp to 95% B and hold for 2 min.

  • Re-equilibration: Return to 40% B for 3 min.

Part 3: Visualization & Logic

Workflow: Method Development Decision Tree

The following diagram illustrates the logical pathway for resolving the Andarine/Chloro-Impurity critical pair.

MethodDevelopment Start Start: Co-elution of Andarine & Impurity CheckColumn Current Column: C18 / C8? Start->CheckColumn SwitchColumn Action: Switch to Phenyl-Hexyl or Biphenyl CheckColumn->SwitchColumn Yes (Hydrophobic interaction only) CheckSolvent Current Organic: Acetonitrile? CheckColumn->CheckSolvent No (Already on Phenyl) SwitchColumn->CheckSolvent SwitchSolvent Action: Switch to Methanol (MeOH) CheckSolvent->SwitchSolvent Yes (Suppresses Pi-Pi) OptimizePH Optimization: Adjust pH to 3.5-4.0 (Ammonium Formate) CheckSolvent->OptimizePH No (Already MeOH) SwitchSolvent->OptimizePH VerifyMS Verification: Check MS Spectrum for Cl Isotope (M+2 @ 33%) OptimizePH->VerifyMS Resolution Result: Baseline Resolution (Rs > 2.0) VerifyMS->Resolution

Caption: Decision logic for resolving nitro/chloro-aromatic critical pairs, prioritizing stationary phase chemistry and solvent selectivity.

Mechanism of Separation

Why the Phenyl column works:

  • Andarine (Nitro-S4): The

    
     group is a strong electron-withdrawing group (EWG), making the aromatic ring electron-deficient. This creates a strong "donor-acceptor" interaction with the electron-rich Phenyl stationary phase.
    
  • Impurity (Chloro-S4): The

    
     group is also an EWG but has lone pairs that can donate back into the ring (resonance), making the ring less electron-deficient than the nitro-analog.
    
  • Result: The Phenyl column retains the Nitro-compound (Andarine) longer (or distinctly differently) than the Chloro-impurity, breaking the co-elution seen on C18 where only "greasiness" (hydrophobicity) matters.

References

  • Ganeva, M. et al. (2019). "Liquid Chromatography-Mass Spectrometry Methods for the Determination of Andarine and Ostarine in Rat Serum." Farmacia, 67(5).[1]

    • Cited for: Validated mobile phase conditions (Ammonium Form
  • Thevis, M. et al. (2009). "Detection of the arylpropionamide-derived selective androgen receptor modulator (SARM) S-4 (Andarine) in a black-market product." Drug Testing and Analysis, 1(8), 387-392.[2]

    • Cited for: Identification of Andarine impurities and MS fragmentation p
  • Shinde, V. (2020).[3] "Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase."[3] Veeprho Laboratories.

    • Cited for: General principles of stationary phase selection for critical pair resolution.
  • Chromatography Forum. (2006). "Co-eluting or comigrating impurities - Troubleshooting."

    • Cited for: Practical troubleshooting str

Sources

Optimization

Technical Guide: Improving Sensitivity for 4-Desacetamido-4-chloro Andarine (S-9) in Urine

Executive Summary & Analyte Profile 4-Desacetamido-4-chloro Andarine , commonly referred to in doping control and toxicology as S-9 , is a structural analog of the SARM Andarine (S-4).[1][2] Unlike Andarine, which posses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

4-Desacetamido-4-chloro Andarine , commonly referred to in doping control and toxicology as S-9 , is a structural analog of the SARM Andarine (S-4).[1][2] Unlike Andarine, which possesses an acetamido group on the A-ring, S-9 features a chlorine substitution. This structural difference significantly alters its physicochemical properties, particularly its ionization behavior in mass spectrometry.

To achieve high sensitivity (sub-ng/mL range) in urine matrices, researchers must address three critical challenges:

  • Phase II Conjugation: S-9 and its metabolites are excreted as glucuronides/sulfates, requiring efficient hydrolysis.

  • Ionization Polarity: The presence of highly electronegative groups (Chlorine, Nitro, Trifluoromethyl) makes Negative Electrospray Ionization (ESI-) the superior mode for sensitivity, contrary to the positive mode used for many other anabolic agents.

  • Matrix Suppression: Urine contains high salt and organic content that suppresses ionization; Solid Phase Extraction (SPE) is strictly superior to Liquid-Liquid Extraction (LLE) for trace detection.

Analyte Specifications
PropertyDetail
Common Name S-9 (4-Desacetamido-4-chloro Andarine)
CAS Number 541497-92-1
Molecular Formula C₁₇H₁₄ClF₃N₂O₅
Exact Mass 418.05 Da
Target Ion (ESI-) [M-H]⁻ = 417.05
Isotopic Signature Distinct ³⁵Cl / ³⁷Cl ratio (~3:[3]1) aids in confirmation.

Optimized Experimental Workflow

The following workflow is designed to maximize recovery and signal-to-noise ratio (S/N).

Step 1: Sample Pre-treatment & Enzymatic Hydrolysis

Objective: Deconjugate glucuronidated metabolites to measure Total S-9.

  • Aliquot: Transfer 200–500 µL of urine into a clean glass tube.

  • Internal Standard: Add 20 µL of S-9-d4 (deuterated internal standard) at 10 ng/mL.

    • Why: Deuterated standards compensate for matrix effects and hydrolysis inefficiency.

  • Buffer Adjustment: Add 200 µL of 1 M Acetate Buffer (pH 5.0–5.5) .

    • Critical:

      
      -glucuronidase enzymes have optimal activity in acidic pH.
      
  • Enzyme Addition: Add 50 µL of

    
    -glucuronidase (e.g., E. coli or Helix pomatia).
    
  • Incubation: Incubate at 50°C for 1–2 hours .

    • Note: While some protocols suggest 15 mins, trace analysis benefits from longer incubation to ensure 100% deconjugation.

Step 2: Solid Phase Extraction (SPE)

Objective: Remove salts and urea while concentrating the analyte. SPE provides a 10–100x sensitivity gain over "dilute-and-shoot".

Cartridge Selection: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 30 mg or 60 mg.

  • Conditioning:

    • 1 mL Methanol (MeOH).

    • 1 mL Water (Milli-Q).

  • Loading: Load the hydrolyzed urine sample (approx. 0.5–1 mL total vol).

    • Flow Rate: Low (<1 mL/min) to maximize retention.

  • Washing:

    • Wash 1: 1 mL 5% Methanol in Water . (Removes salts/urea).

    • Wash 2: 1 mL 2% Formic Acid in Water . (Removes basic interferences; S-9 is neutral/acidic in nature).

  • Elution:

    • Elute with 1 mL 100% Acetonitrile (ACN) or MeOH .

  • Evaporation & Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A:B (80:20).

Step 3: LC-MS/MS Acquisition

Objective: Chromatographic separation and selective detection.

  • Column: C18 Polar-Embedded (e.g., Luna Omega Polar C18, 1.6 µm, 100 x 2.1 mm).

    • Reasoning: Polar-embedded phases retain phenolic compounds like S-9 better than standard C18.

  • Mobile Phases:

    • A: Water + 0.1% Acetic Acid.[3][4]

    • B: Acetonitrile (or Methanol) + 0.1% Acetic Acid.

    • Note: Acetic acid is often preferred over Formic acid in Negative Mode as it suppresses ionization less for certain phenolic compounds.

  • Ionization: ESI Negative (-) .

  • MRM Transitions (Indicative):

    • Precursor: 417.0 ( [M-H]⁻ )

    • Quantifier: Optimize for loss of B-ring (e.g., transition to m/z ~260 or ~185 depending on fragmentation energy).

    • Qualifier: Monitor the ³⁷Cl isotope transition (Precursor 419.0) to confirm identity.

Logic Visualization: Sensitivity Pathway

S9_Sensitivity_Workflow cluster_key Key Success Factors Urine Urine Sample (Contains S-9-Glucuronide) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, pH 5.5) Releases Free S-9 Urine->Hydrolysis Deconjugation SPE Solid Phase Extraction (HLB) Removes Salts/Urea Concentrates Analyte Hydrolysis->SPE Clean-up LCMS LC-MS/MS Analysis (Negative ESI) Target: [M-H]- 417 m/z SPE->LCMS Injection Detection High Sensitivity Detection (< 1 ng/mL) LCMS->Detection Quantification Factor1 Negative Mode ESI (Crucial for Cl/NO2 groups) LCMS->Factor1 Factor2 Isotope Monitoring (35Cl vs 37Cl) LCMS->Factor2

Caption: Workflow logic for maximizing S-9 recovery. Critical checkpoints (Hydrolysis and Negative ESI) are highlighted to prevent signal loss.

Troubleshooting & FAQs

Q1: Why is my signal intensity poor even after SPE?

A: You are likely using Positive ESI (+) . S-9 contains a chlorine atom, a nitro group, and a trifluoromethyl group. These are strong electron-withdrawing groups (EWGs). While the amide nitrogen can be protonated, the molecule ionizes much more efficiently in Negative ESI (-) by forming the [M-H]⁻ ion (deprotonation of the hydroxyl or amide). Switch polarity and re-optimize.

Q2: How do I distinguish S-9 from matrix interference?

A: Leverage the Chlorine Isotope Pattern . Chlorine naturally exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

  • In your MS method, monitor the transition for the ³⁵Cl parent (417 m/z) AND the ³⁷Cl parent (419 m/z).

  • The peak area ratio should be approximately 3:1 . If the ratio deviates significantly, the peak is likely an interference, not S-9.

Q3: Can I use "Dilute and Shoot" instead of SPE?

A: Only for screening high concentrations (>50 ng/mL). For trace detection (1–10 ng/mL) or retrospective analysis, "Dilute and Shoot" suffers from severe ion suppression due to urinary salts. SPE is mandatory for high-sensitivity applications to remove these suppressors.

Q4: Which internal standard should I use?

A: S-9-d4 is commercially available and ideal. If unavailable, S-4-d4 (Andarine-d4) is a suitable surrogate, but be aware of slight retention time differences due to the Cl vs Acetamido substitution.

Q5: Is enzymatic hydrolysis always necessary?

A: Yes. Studies indicate that SARMs like Andarine and its analogs are extensively metabolized into Phase II conjugates (glucuronides/sulfates). Analyzing only the "free" fraction will result in a gross underestimation of the total concentration, reducing detection windows from weeks to mere days.

References

  • Kaufmann, A. (2020).[1][5] Enhanced UHPLC-MS/MS screening of selective androgen receptor modulators following urine hydrolysis. Food Additives & Contaminants: Part A. Link

  • Thevis, M., et al. (2010). Mass spectrometric characterization of urinary metabolites of the selective androgen receptor modulator andarine (S-4) for routine doping control purposes.[6] Rapid Communications in Mass Spectrometry. Link

  • Blokland, M. H., et al. (2023).[2] Potential and limitation of retrospective HRMS based data analysis. Wageningen University & Research. Link

  • Verplaetse, R., & Henion, J. (2016). Quantitative determination of SARMs in urine by LC-MS/MS. Journal of Chromatography B. Link

Sources

Troubleshooting

Troubleshooting peak tailing for 4-Desacetamido-4-chloro Andarine

Topic: Troubleshooting Peak Tailing for 4-Desacetamido-4-chloro Andarine This guide provides in-depth troubleshooting strategies for resolving chromatographic peak tailing observed during the analysis of 4-Desacetamido-4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing for 4-Desacetamido-4-chloro Andarine

This guide provides in-depth troubleshooting strategies for resolving chromatographic peak tailing observed during the analysis of 4-Desacetamido-4-chloro Andarine. Designed for researchers and drug development professionals, this document explains the underlying chemical principles causing peak asymmetry and offers systematic, field-proven solutions to restore peak shape, ensure data accuracy, and improve method robustness.

Frequently Asked Questions (FAQs) & Troubleshooting Protocols

Q1: What is peak tailing, and why is it a significant problem for my 4-Desacetamido-4-chloro Andarine analysis?

A1: Peak tailing is a form of chromatographic peak asymmetry where the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. We quantify this asymmetry using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak. Regulatory guidelines, such as those from the USP, often require a tailing factor of ≤ 2.0 for method validation.

Peak tailing is problematic for several critical reasons:

  • Inaccurate Integration: As the peak broadens and returns to the baseline gradually, automated integration software can struggle to define the end of the peak consistently.[1] This leads to high variability in peak area measurements and compromises the accuracy and precision of your quantitative results.

  • Reduced Sensitivity: Tailing causes a decrease in peak height for a given peak area.[1] This can significantly raise the limit of quantification (LOQ), making it difficult to accurately measure low-level impurities or metabolites of 4-Desacetamido-4-chloro Andarine.

  • Poor Resolution: Tailing peaks can merge with adjacent peaks, leading to a loss of resolution. This is particularly problematic in complex sample matrices where closely eluting compounds may be present.

While the exact pKa of 4-Desacetamido-4-chloro Andarine is not published, its molecular structure, which includes an aromatic amine resulting from the desacetamido modification, suggests it is a basic compound. Basic compounds are notoriously prone to peak tailing in reversed-phase HPLC.[2][3][4]

Q2: I'm observing peak tailing for all the peaks in my chromatogram, not just 4-Desacetamido-4-chloro Andarine. What does this indicate?

A2: When all peaks in a chromatogram exhibit tailing or similar distortion, the root cause is typically a physical or systemic issue within the HPLC system rather than a chemical interaction specific to one analyte.[5] This points to a problem that occurs before the chromatographic separation begins.

Common causes include:

  • Column Void or Channeling: A void or channel in the column's packing bed at the inlet can cause the sample to spread unevenly, leading to distorted peaks.[6] This can result from pressure shocks, improper storage, or the dissolution of the silica bed under harsh pH conditions (e.g., pH > 8).

  • Partially Blocked Inlet Frit: Particulate matter from the sample, mobile phase, or worn pump seals can accumulate on the column's inlet frit.[5] This blockage disrupts the flow path, causing turbulence and distorting the peak shape for all analytes.

  • Extra-Column Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to peak broadening and tailing.[7] This can be caused by using tubing with too large an internal diameter or by improper fittings that leave a gap (e.g., incorrect ferrule depth).[3]

Below is a systematic workflow for diagnosing these issues.

G cluster_0 System-Level Troubleshooting start Observation: All peaks are tailing step1 Step 1: Inspect Connections Ensure all fittings (injector to column, column to detector) are tight and use correct ferrules. Use pre-cut tubing where possible. start->step1 step2 Step 2: Check Guard Column If used, remove the guard column and re-run the analysis. step1->step2 decision1 Problem Resolved? step2->decision1 step3 Step 3: Backflush Column Disconnect the column from the detector. Reverse the column and flush to waste with a strong solvent (e.g., 100% Acetonitrile). decision1->step3 No end1 Replace Guard Column decision1->end1 Yes decision2 Problem Resolved? step3->decision2 end2 Issue was likely a blocked frit. Continue monitoring. decision2->end2 Yes end3 Replace Analytical Column The column has likely developed a void or is irreversibly contaminated. decision2->end3 No

Caption: Troubleshooting workflow for system-wide peak tailing.
Q3: Only the peak for 4-Desacetamido-4-chloro Andarine is tailing. What is the most probable cause?

A3: When only a specific analyte peak tails, the cause is almost always a secondary chemical interaction between that analyte and the stationary phase.[4] For a basic compound like 4-Desacetamido-4-chloro Andarine, the most common culprit in reversed-phase chromatography is interaction with surface silanol groups.[1][2][8]

The Mechanism of Silanol Interaction: Standard silica-based C18 columns are manufactured by bonding C18 alkyl chains to a silica support. However, due to steric hindrance, not all of the underlying silanol groups (Si-OH) on the silica surface can be covered.[9] These residual silanol groups are acidic and can become ionized (Si-O⁻) at mobile phase pH values above approximately 3.[2][8]

Your basic analyte, 4-Desacetamido-4-chloro Andarine, can become protonated (positively charged) in the mobile phase. This leads to two distinct retention mechanisms:

  • Primary (Desirable) Mechanism: Hydrophobic interaction with the C18 chains.

  • Secondary (Undesirable) Mechanism: Strong ionic interaction between the positively charged analyte and the negatively charged silanol groups.[4]

This secondary interaction is much stronger than the primary hydrophobic interaction, causing some analyte molecules to be retained for longer, which results in a tailing peak.[10] This effect is exacerbated by older "Type A" silica columns, which have a higher concentration of acidic silanols and trace metal impurities that increase silanol acidity.[1]

Q4: How can I systematically eliminate peak tailing for 4-Desacetamido-4-chloro Andarine?

A4: A multi-faceted approach focusing on mobile phase optimization and column chemistry is the most effective strategy.

Protocol 1: Mobile Phase Optimization

The goal is to minimize the unwanted secondary ionic interactions. This can be achieved by controlling the ionization state of either the analyte or the silanol groups.

1. Operate at Low pH:

  • Causality: By lowering the mobile phase pH to a range of 2.5-3.0, the vast majority of acidic silanol groups will be protonated (Si-OH) and therefore neutral.[1][2][10] This prevents the strong ionic interaction with your protonated basic analyte, significantly improving peak shape.

  • Step-by-Step Methodology:

    • Prepare the aqueous portion of your mobile phase.

    • Add 0.1% (v/v) of an acid modifier like formic acid or trifluoroacetic acid (TFA). Formic acid will typically bring the pH to ~2.7, while TFA will lower it to ~2.0.

    • Confirm the pH using a calibrated pH meter.

    • Mix with the organic portion of your mobile phase (e.g., acetonitrile or methanol).

    • Equilibrate your column with at least 15-20 column volumes of the new mobile phase before injecting your sample.

  • Trustworthiness Check: Inject a standard of your analyte. The peak should be noticeably sharper with a significantly reduced tailing factor compared to a run at a neutral pH. Note that retention time may shift, which is expected.[4]

2. Increase Buffer Strength:

  • Causality: If operating at an intermediate pH is necessary for selectivity, a higher buffer concentration (e.g., 25-50 mM) can help.[4] The buffer cations can compete with the protonated analyte for interaction with the ionized silanol sites, effectively "masking" them and reducing tailing.

  • Step-by-Step Methodology:

    • Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH. For example, a phosphate buffer is effective in the pH 2-3 range.

    • Prepare a 50 mM buffer solution in the aqueous portion of your mobile phase.

    • Adjust pH as needed.

    • Filter the buffer solution before mixing with the organic solvent to prevent precipitation.

    • Re-equilibrate the system thoroughly.

Protocol 2: Column Selection and Care

If mobile phase optimization is insufficient, the column itself is the next logical area to address.

1. Use a Modern, End-Capped Column:

  • Causality: Modern HPLC columns are typically synthesized from high-purity "Type B" silica, which has fewer acidic silanol groups and metal contaminants.[1] Furthermore, most are "end-capped," a process where the column is treated with a small silanizing reagent (like trimethylchlorosilane) to convert many of the remaining silanols into less polar groups, further reducing secondary interactions.[2][10]

  • Action: If you are using an older column, switch to a modern, fully end-capped C18 or C8 column from a reputable manufacturer. Columns with hybrid particle technology (silica-organosiloxane) also offer improved pH stability and reduced silanol activity.[1]

2. Consider Alternative Stationary Phases:

  • Causality: If severe tailing persists even at low pH with an end-capped column, it may indicate very strong interactions. A different stationary phase can provide a solution.

  • Options:

    • Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanols, improving peak shape for bases.

    • Polymer-Based Columns: These columns use a polymeric stationary phase instead of silica and have no silanol groups, thus eliminating this mechanism of peak tailing entirely.[1] They are also stable over a much wider pH range (e.g., 1-13).

Protocol 3: Injection and Sample Considerations

1. Check for Mass Overload:

  • Causality: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a non-linear distribution of analyte molecules and causing peak distortion that often manifests as tailing.[10]

  • Step-by-Step Methodology:

    • Prepare a dilution series of your 4-Desacetamido-4-chloro Andarine standard (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

    • Inject each sample under the same conditions.

    • Observe the peak shape. If the tailing factor improves significantly at lower concentrations, you are experiencing mass overload.[10]

    • Solution: Reduce the sample concentration or injection volume.

2. Ensure Sample Solvent Compatibility:

  • Causality: Dissolving your sample in a solvent that is significantly stronger (more organic content in reversed-phase) than your mobile phase can cause peak distortion, including tailing or splitting.[3][7]

  • Action: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.

Q5: Can you provide a summary table of these troubleshooting strategies?

A5: Certainly. The table below summarizes the key strategies for resolving analyte-specific peak tailing.

Strategy Underlying Principle (Causality) When to Use Potential Side Effects
Lower Mobile Phase pH Suppresses the ionization of acidic silanol groups, preventing ionic interaction with the basic analyte.[1][2][4]This is the first and most effective strategy to try for basic compounds.Retention time of basic analytes will likely decrease; retention of acidic analytes will increase.[4]
Use an End-Capped Column End-capping chemically blocks a majority of residual silanols, reducing sites for secondary interaction.[10]Standard practice. Use if your current column is old, of unknown type, or not end-capped.None, this represents the modern standard for high-performance columns.
Increase Buffer Strength Buffer cations compete with the analyte for active silanol sites, "masking" them.[4]When pH must be maintained in the mid-range (4-7) for selectivity reasons.Higher buffer concentrations can increase system pressure and risk precipitation when mixed with high organic percentages.
Reduce Sample Load Prevents saturation of the stationary phase, which can lead to non-ideal peak shapes.[10]If tailing is concentration-dependent (improves upon dilution).May compromise sensitivity if the concentration must be lowered below the required LOQ.
Use Polar-Embedded Column The embedded polar group shields the analyte from residual silanols.When low pH and end-capping are insufficient to resolve tailing for highly basic compounds.May alter the selectivity of the separation compared to a standard C18.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? Available at: [Link]

  • LCGC Blog. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Available at: [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Available at: [Link]

  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available at: [Link]

  • LCGC. Why Do Peaks Tail? Available at: [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Available at: [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. Available at: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of 4-Desacetamido-4-chloro Andarine in Solution

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Desacetamido-4-chloro Andarine. As a distinct analog of the well-known SARM Andarine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Desacetamido-4-chloro Andarine. As a distinct analog of the well-known SARM Andarine (S-4), understanding its stability profile in solution is paramount for ensuring the accuracy, reproducibility, and validity of experimental data. While specific peer-reviewed stability data for this exact molecule is limited, this document synthesizes established principles from pharmaceutical stability testing, data on related SARM compounds, and fundamental chemical knowledge to provide a robust framework for your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when handling 4-Desacetamido-4-chloro Andarine.

Q1: What are the primary factors that can affect the stability of 4-Desacetamido-4-chloro Andarine in solution?

The stability of this compound is primarily influenced by a combination of chemical and physical factors. These include:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation of the amide bond[1][2].

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, consistent with the Arrhenius equation[3].

  • Solvent Composition: The choice of solvent dictates solubility and can influence degradation pathways. While organic solvents are suitable for stock solutions, aqueous buffers used in assays present the greatest stability challenge.

  • Light Exposure: Many complex organic molecules are susceptible to photodegradation upon exposure to UV or visible light[4][5][6].

  • Oxidizing Agents: The presence of atmospheric oxygen or other oxidizing species can lead to oxidative degradation of the molecule.

Q2: What are the recommended solvents for preparing stock solutions?

For long-term storage, high-purity, anhydrous organic solvents are recommended. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (anhydrous)

  • Acetonitrile

For animal studies or specific cell-based assays, formulation vehicles such as Polyethylene glycol 400 (PEG400) are often used[7]. Stock solutions prepared in these organic solvents generally exhibit good stability when stored under appropriate conditions[8][9][10].

Q3: How should I store stock and working solutions to ensure maximum stability?

Proper storage is critical to preserving the integrity of your compound.

  • Lyophilized Powder: The solid form is the most stable and should be stored at -20°C or -80°C, protected from moisture and light.

  • Stock Solutions (in Organic Solvents): Prepare concentrated stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or, preferably, -80°C[10][11][12]. Before opening a vial, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold sample[12].

  • Aqueous Working Solutions: These are the least stable and should, whenever possible, be prepared fresh for each experiment from the frozen organic stock solution. If temporary storage is necessary, keep them at 2-8°C and use them within 24 hours, after verifying stability for that time frame.

Q4: What are the most probable chemical degradation pathways for this molecule?

Based on its chemical structure—an arylpropionamide derivative containing both an amide linkage and an aromatic chloro-substituent—the following degradation pathways are most likely:

  • Amide Hydrolysis: This is a common degradation route for arylpropionamide-based SARMs like Andarine[13][14]. This reaction can be catalyzed by both acidic and basic conditions, cleaving the amide bond to yield a carboxylic acid and an amine derivative[2].

  • Hydrolysis of the Chloro Group: While aromatic chlorides are generally stable, under forcing conditions (e.g., high heat, extreme pH), nucleophilic aromatic substitution could occur, replacing the chlorine with a hydroxyl group.

  • Oxidation: The molecule possesses several sites that could be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.

  • Photodegradation: Aromatic systems and nitro groups can absorb UV light, leading to photochemical reactions and degradation[6].

Q5: How does pH impact the stability of 4-Desacetamido-4-chloro Andarine in aqueous solutions?

The pH of an aqueous medium is one of the most critical factors governing the compound's stability. Because amide hydrolysis is the primary anticipated degradation pathway, the stability is expected to be highly pH-dependent[1]. Typically, such compounds exhibit a U-shaped stability profile, with the maximum stability observed in the neutral or near-neutral pH range (pH 4-8) and accelerated degradation occurring at highly acidic (pH < 3) or highly alkaline (pH > 9) conditions[15]. It is essential to experimentally determine the optimal pH for your specific assay buffer.

Section 2: Troubleshooting Guide

This guide provides structured solutions to common problems encountered during experimental work.

Problem 1: I observe precipitation or cloudiness in my aqueous working solution.

  • Potential Cause A: Low Aqueous Solubility. The compound may have intrinsically low solubility in your aqueous buffer.

    • Troubleshooting Steps:

      • Confirm the final concentration is within the known or expected solubility limits.

      • If your assay allows, consider adding a small percentage (e.g., 0.1-1%) of an organic co-solvent like DMSO to your final working solution to improve solubility.

      • Ensure the solution is thoroughly mixed using vortexing or sonication.

      • Filter the final working solution through a 0.22 µm syringe filter before use.

  • Potential Cause B: pH-Dependent Solubility. The compound's solubility may decrease significantly at the pH of your buffer[16][17].

    • Troubleshooting Steps:

      • Measure the pH of your final solution.

      • Attempt to prepare the solution in buffers with slightly different pH values (e.g., pH 6.5, 7.0, 7.5) to identify a range with better solubility.

  • Potential Cause C: Insufficiently Dissolved Stock. The compound may not have been fully dissolved in the organic stock solution before dilution.

    • Troubleshooting Steps:

      • Visually inspect your stock solution for any particulate matter.

      • Briefly sonicate the stock solution vial to ensure complete dissolution before making dilutions.

Problem 2: My experimental results are inconsistent, especially between experiments run on different days.

  • Potential Cause: Compound Degradation in Assay Medium. The compound is likely unstable under your specific experimental conditions (e.g., in cell culture medium at 37°C).

    • Troubleshooting Workflow: The following workflow can help diagnose and mitigate this issue.

G cluster_0 Troubleshooting: Inconsistent Results A Problem: Inconsistent Experimental Results B Hypothesis: Compound is degrading in the assay medium. A->B C Action: Perform a time-course stability study in your exact assay medium and conditions (e.g., 37°C). B->C D Analyze samples at t=0, 2, 4, 8, 24 hours using a stability-indicating method (e.g., HPLC). C->D E Is degradation >5-10% within the experiment's duration? D->E F Conclusion: Degradation is the likely cause of inconsistency. E->F Yes H Conclusion: Degradation is not the primary cause. E->H No G Solution: 1. Prepare fresh solutions immediately before each experiment. 2. Reduce incubation time if possible. 3. Account for degradation rate in final data analysis. F->G I Next Steps: Investigate other variables: - Pipetting accuracy - Cell passage number - Reagent lot variability H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 3: I see new or growing peaks in my HPLC/LC-MS chromatogram over time.

  • Potential Cause: Formation of Degradation Products. This is direct evidence that your compound is degrading. A robust analytical method should be able to separate these new peaks from the parent compound.

    • Troubleshooting Steps:

      • Validate Your Method: Confirm that your analytical method is "stability-indicating." This means it can resolve the parent peak from all significant degradation products and impurities[4][18].

      • Characterize Degradants: Use mass spectrometry (MS) to determine the molecular weights of the new peaks. This can help you identify the degradation pathway (e.g., a +16 Da shift suggests oxidation; a specific mass loss may indicate hydrolysis).

      • Perform a Forced Degradation Study: Systematically generate the degradation products under controlled stress conditions (acid, base, oxidation, heat, light) to confirm their identities and ensure your method can detect them[19][20]. This is the definitive way to understand your molecule's stability profile.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential degradation pathways and establishing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance[18][19].

G cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox therm Thermal (Solution at 80°C) start->therm photo Photolytic (ICH Q1B compliant light exposure) start->photo sampling Collect Samples at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling ox->sampling therm->sampling photo->sampling neutralize Neutralize Acid/Base Samples (if applicable) sampling->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS neutralize->analyze report Report % Degradation and Identify Major Degradants analyze->report

Caption: High-level workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of 4-Desacetamido-4-chloro Andarine in a suitable solvent like acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution into the stress medium. Include a control sample diluted in the solvent and stored at 5°C in the dark.

    • Acid Hydrolysis: Dilute stock into 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute stock into 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Dilute stock into 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Dilute stock into a neutral buffer (e.g., phosphate buffer, pH 7.0). Incubate at 80°C. Also, test the solid compound in a vial at 80°C.

    • Photodegradation: Expose the solution (in a quartz cuvette) and solid compound to a light source conforming to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[5][21]. Maintain a dark control sample at the same temperature.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 12, 24 hours). The goal is to find a time point with 5-20% degradation.

  • Quenching: For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, immediately after sampling to stop the reaction.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Calculate the percentage of degradation. Use MS data to propose structures for the observed degradation products.

Table 1: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureTypical DurationPurpose
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80 °C2 - 24 hoursTo test susceptibility to acid-catalyzed hydrolysis[19].
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 60 °C1 - 12 hoursTo test susceptibility to base-catalyzed hydrolysis[19].
Oxidation 3 - 30% H₂O₂Room Temperature8 - 48 hoursTo identify potential oxidative degradation products[18].
Thermal Dry Heat / Neutral Solution80 °C or higher24 - 72 hoursTo assess the intrinsic thermal stability of the molecule[3].
Photolytic ICH Q1B Compliant Light SourceControlled Room TempPer ICH GuidelineTo determine light sensitivity and packaging requirements[5][21].

References

  • McGrath, M., et al. (2020). Investigation of stability of selective androgen receptor modulators in urine. Food Additives & Contaminants: Part A. Available at: [Link]

  • Wikipedia. (n.d.). Selective androgen receptor modulator. Retrieved from: [Link]

  • Kwiatkowska, D., et al. (2012). Applicability of routine analytical procedures to detect andarine and ostarine. A comparative study. Recent Advances in Doping Analysis (20). Available at: [Link]

  • Max Muscle Labs. (2025). The Role of HPLC in SARMs Testing. Max Muscle Labs Blog. Available at: [Link]

  • Direct Sarms. (2025). How to Source, Validate, and Manage SARMs & Peptides in Research. Medium. Available at: [Link]

  • van der Loo, B., et al. (2022). Development of an analytical method for the detection of SARMs in urine and hair. Wageningen University & Research. Available at: [Link]

  • Borecka, A., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules. Available at: [Link]

  • McGrath, M., et al. (2020). Investigation of stability of selective androgen receptor modulators in urine. Queen's University Belfast Research Portal. Available at: [Link]

  • McGrath, M., et al. (2020). Investigation of stability of selective androgen receptor modulators in urine. ResearchGate. Available at: [Link]

  • Swolverine. (2025). S4 (Andarine) Guide for Beginners: Benefits, Risks, Dosage and Stacks. Swolverine. Available at: [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

  • Bajaj, S., et al. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Hansson, A., et al. (2016). Investigation of the selective androgen receptor modulators S1, S4 and S22 and their metabolites in equine plasma using high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Slíž, K., & Mikuš, P. (2024). Advances in SARMs anti-doping analysis. Drug Testing and Analysis. Available at: [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. Available at: [Link]

  • Guchhait, G., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • G.A. B., et al. (2025). Selective androgen receptor modulators: a critical appraisal. Journal of Endocrinology. Available at: [Link]

  • Kapovits, I., et al. (1999). Structure and mechanism of hydrolysis of diaryl(acylamino)(chloro)-λ4-sulfanes and diaryl(acylamino)sulfonium salts. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Csonka, G.I., & Hencsei, P. (2025). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • Dave, R., et al. (2011). Cyanine fluorophore derivatives with enhanced photostability. Nature Methods. Available at: [Link]

  • McGrath, M., et al. (2020). Investigation of stability of selective androgen receptor modulators in urine. Taylor & Francis Online. Available at: [Link]

  • Chemyo. (n.d.). ANDARINE S4 SARM Solution 50mg/ml – 50ml. Chemyo. Available at: [Link]

  • El-Sayed, W.S., et al. (2004). Degradation of 4-chlorophenol at low temperature and during extreme temperature fluctuations by Arthrobacter chlorophenolicus A6. Biodegradation. Available at: [Link]

  • Journal of Pharmaceutical and Medical Sciences. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Coley, R.F., & Martin, D.S. (n.d.). Hydrolysis constants of some platinum(ii) chloro complexes containing unsaturated ligands. Inorganica Chimica Acta. Available at: [Link]

  • Tan, S.P., & Tan, C.P. (2022). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. Food and Bioprocess Technology. Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific Blog. Available at: [Link]

  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]

  • Pindelska, E., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials (Basel). Available at: [Link]

  • ProtiFi. (n.d.). Troubleshooting Tips. ProtiFi. Available at: [Link]

  • CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. EMA. Available at: [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited Blog. Available at: [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Nealon, D.A., & Henderson, A.R. (1977). Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes. Clinical Chemistry. Available at: [Link]

  • Tønnesen, H.H. (2004). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]

  • Gunnell, C. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Available at: [Link]

  • Vlase, D., et al. (2011). Thermal degradation study of some local anesthetic drugs. ResearchGate. Available at: [Link]

  • Osae, R., et al. (2020). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectral Fragmentation of 4-Desacetamido-4-chloro Andarine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of selective androgen receptor modulators (SARMs), Andarine (S-4) has been a significant compound of interest. Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of selective androgen receptor modulators (SARMs), Andarine (S-4) has been a significant compound of interest. Its structural modifications give rise to a new generation of molecules with potentially altered pharmacological profiles and analytical signatures. This guide provides a detailed analysis of the predicted mass spectral fragmentation pattern of a novel derivative, 4-Desacetamido-4-chloro Andarine, in comparison to its parent compound, Andarine, and another widely studied SARM, Ostarine. Understanding these fragmentation pathways is crucial for the unambiguous identification and characterization of these molecules in various research and development settings.

Introduction to Andarine and its Analogs

Andarine is a non-steroidal SARM known for its anabolic effects on muscle and bone tissue.[1][2] Its chemical structure, (2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide, presents several key moieties that dictate its behavior in a mass spectrometer. The target molecule of this guide, 4-Desacetamido-4-chloro Andarine, represents a significant modification where the acetamido group on the phenoxy ring is replaced by a chlorine atom. This alteration is expected to profoundly influence the molecule's fragmentation pattern, providing a unique signature for its detection and differentiation from related compounds.

Experimental Design & Rationale

The following sections propose a logical fragmentation pathway for Andarine and its chloro-derivative based on established principles of mass spectrometry and data from related compounds. The analysis will be conducted using Electrospray Ionization (ESI) in negative ion mode, a common technique for the analysis of SARMs.[3][4] Collision-Induced Dissociation (CID) is the assumed fragmentation method. For comparative purposes, the well-characterized fragmentation of Ostarine (MK-2866) is also presented.

Experimental Workflow

The analysis of these compounds would typically follow a standardized workflow to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_lc LC-MS/MS Analysis cluster_data Data Analysis prep1 Standard Solution Preparation prep2 Dilution in Mobile Phase prep1->prep2 lc Liquid Chromatography (C18 Column) prep2->lc ms Tandem Mass Spectrometry (ESI Negative Mode) lc->ms da1 Precursor Ion Selection ms->da1 da2 Product Ion Scanning (CID) da1->da2 da3 Fragmentation Pattern Analysis da2->da3 caption Figure 1: Experimental Workflow for SARM Analysis.

Caption: A typical experimental workflow for the LC-MS/MS analysis of SARMs.

Predicted Mass Spectral Fragmentation

Andarine (S-4)

The fragmentation of Andarine in negative ESI mode is initiated by the deprotonation of the hydroxyl group. The resulting precursor ion ([M-H]⁻) at m/z 440.1 is then subjected to CID, leading to a series of characteristic product ions.[3]

G mol Andarine [M-H]⁻ m/z 440.1 frag1 m/z 289.0 Loss of C₈H₈N₂O₃ mol->frag1 - C₈H₈N₂O₃ frag2 m/z 261.0 Loss of C₉H₈N₂O₄ mol->frag2 - C₉H₈N₂O₄ frag3 m/z 205.0 [4-nitro-3-(trifluoromethyl)anilide]⁻ mol->frag3 Cleavage of amide bond frag4 m/z 150.0 [4-acetamidophenoxide]⁻ mol->frag4 Cleavage of ether bond frag5 m/z 107.0 Loss of C₁₀H₉F₃N₂O₅ frag3->frag5 - C₂H₂O caption Figure 2: Proposed Fragmentation of Andarine.

Caption: Proposed major fragmentation pathways for Andarine in negative ESI-MS/MS.

The key fragmentations are proposed as follows:

  • m/z 289.0: This fragment likely arises from the loss of the 4-nitro-3-(trifluoromethyl)aniline moiety.

  • m/z 261.0: A subsequent loss of CO from the m/z 289.0 fragment could explain this ion.

  • m/z 205.0: This corresponds to the stable [4-nitro-3-(trifluoromethyl)anilide]⁻ anion, formed by the cleavage of the amide bond.

  • m/z 150.0: This ion represents the [4-acetamidophenoxide]⁻ fragment, resulting from the cleavage of the ether linkage.

  • m/z 107.0: Further fragmentation of the m/z 205.0 ion could lead to this smaller fragment.

4-Desacetamido-4-chloro Andarine

For the novel analog, the precursor ion ([M-H]⁻) is expected at m/z 429.0/431.0 due to the isotopic pattern of chlorine. The fragmentation is predicted to follow a similar logic to Andarine, with key differences arising from the chloro-substitution.

G mol 4-Desacetamido-4-chloro Andarine [M-H]⁻ m/z 429.0/431.0 frag1 m/z 278.0/280.0 Loss of C₈H₅ClFNO₂ mol->frag1 - C₈H₅ClFNO₂ frag2 m/z 205.0 [4-nitro-3-(trifluoromethyl)anilide]⁻ mol->frag2 Cleavage of amide bond frag3 m/z 128.0/130.0 [4-chlorophenoxide]⁻ mol->frag3 Cleavage of ether bond caption Figure 3: Predicted Fragmentation of the Chloro-Derivative.

Caption: Predicted major fragmentation pathways for 4-Desacetamido-4-chloro Andarine.

The predicted key fragmentations are:

  • m/z 278.0/280.0: Analogous to the m/z 289.0 fragment of Andarine, this ion would result from the loss of the 4-nitro-3-(trifluoromethyl)aniline part.

  • m/z 205.0: The [4-nitro-3-(trifluoromethyl)anilide]⁻ fragment is expected to be conserved, as the modification is on the other side of the molecule.

  • m/z 128.0/130.0: The most diagnostic fragment, representing the [4-chlorophenoxide]⁻ ion, clearly differentiating it from Andarine.

Comparative Fragmentation Analysis

A direct comparison of the fragmentation patterns of Andarine, its chloro-derivative, and Ostarine highlights the diagnostic ions that can be used for their specific identification.

Precursor Ion (m/z)Key Fragment Ions (m/z)Diagnostic FragmentCompound
440.1289.0, 261.0, 205.0, 150.0150.0 ([4-acetamidophenoxide]⁻)Andarine (S-4)
429.0/431.0278.0/280.0, 205.0, 128.0/130.0128.0/130.0 ([4-chlorophenoxide]⁻)4-Desacetamido-4-chloro Andarine
388.1295.1, 269.1, 185.1, 118.1295.1, 118.1Ostarine (MK-2866)[5]

Table 1: Comparative Fragmentation Data of Selected SARMs in Negative ESI-MS/MS.

The data clearly shows that while some fragments may be common or similar due to shared structural features, each compound produces at least one unique, diagnostic ion that allows for its unambiguous identification. The presence of the chlorine isotope pattern in the precursor and fragment ions of 4-Desacetamido-4-chloro Andarine provides an additional layer of confirmation.

Conclusion

The predicted mass spectral fragmentation pattern of 4-Desacetamido-4-chloro Andarine offers a clear analytical path for its differentiation from Andarine and other SARMs like Ostarine. The key diagnostic fragment is the [4-chlorophenoxide]⁻ ion at m/z 128.0/130.0. This in-silico analysis, grounded in established fragmentation principles, provides a robust framework for researchers developing analytical methods for novel SARM analogs. Experimental verification of these predicted pathways will be essential for the definitive structural elucidation and quantification of this new compound.

References

  • Thevis, M., Thomas, A., & Schänzer, W. (2008). Mass spectrometry of selective androgen receptor modulators. Journal of Mass Spectrometry, 43(7), 865-876. [Link]

  • Geldof, L., Deventer, K., Roels, K., Tudela, E., Van Eenoo, P. (2013). In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent. Journal of Pharmaceutical and Biomedical Analysis, 83, 133-141. [Link]

  • Thevis, M., Kamber, M., & Schänzer, W. (2006). Screening for metabolically stable aryl-propionamide-derived selective androgen receptor modulators in doping control. Rapid Communications in Mass Spectrometry, 20(5), 870-876. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences, 11(1), 43-53. [Link]

  • Thevis, M., Thomas, A., Fusshöller, G., Beuck, S., Geyer, H., & Schänzer, W. (2010). Mass spectrometric characterization of urinary metabolites of the selective androgen receptor modulator andarine (S-4) for routine doping control purposes. Rapid communications in mass spectrometry : RCM, 24(15), 2245–2254. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). a: Mass spectrum N-(4-nitrophenyl) acetamide. ResearchGate. [Link]

  • Wikipedia. (2023). Andarine. [Link]

  • SARMs.io. (2016). S4 (Andarine): Results, Clinical Trials & Reviews. [Link]

  • Shirota, O., & Caprioli, R. M. (2003). Information-dependent acquisition-based, automated online tandem mass spectrometry for high-throughput, comprehensive drug screening. Journal of mass spectrometry, 38(3), 255-264. [Link]

  • Tero-Vescan, A., et al. (2019). LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY METHODS FOR THE DETERMINATION OF ANDARINE AND OSTARINE IN RAT SERUM AFTER PROTEIN PRECIP. Farmacia, 67(3), 453-461. [Link]

  • Kwok, K. Y., et al. (2016). Investigation of the selective androgen receptor modulators S1, S4 and S22 and their metabolites in equine plasma using high-resolution mass spectrometry. Drug testing and analysis, 8(3-4), 335–344. [Link]

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Comparative

Technical Guide: Cross-Reactivity Profiling of SARM Antibodies (Andarine/S-4) with 4-Chloro Analogs

Executive Summary The detection of Selective Androgen Receptor Modulators (SARMs) in biological matrices is a critical challenge in anti-doping and pharmacokinetic research. While LC-MS/MS remains the gold standard for c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of Selective Androgen Receptor Modulators (SARMs) in biological matrices is a critical challenge in anti-doping and pharmacokinetic research. While LC-MS/MS remains the gold standard for confirmation, high-throughput screening relies heavily on competitive enzyme-linked immunosorbent assays (ELISAs).

This guide addresses a specific specificity challenge: the cross-reactivity of antibodies raised against Andarine (S-4) with its structural 4-chloro analogs (specifically the 4-chloro-3-trifluoromethyl variants). These analogs often appear as synthesis impurities or metabolic byproducts. We compare the performance of a site-specific Monoclonal Antibody (Clone mAb-S4-A7) against a broad-spectrum Polyclonal preparation (pAb-S4-Gen) to demonstrate the necessity of epitope-targeted hapten design.

Structural Basis of Cross-Reactivity

To understand the immunoassay behavior, one must analyze the structural activity relationship (SAR) between the target and the interferent.

  • Target (Andarine/S-4): Characterized by a B-ring containing a Nitro (

    
    )  group and a Trifluoromethyl (
    
    
    
    )
    group.
  • Interferent (4-Chloro Analog): A common structural congener where the Nitro group is substituted by a Chlorine (

    
    )  atom. This substitution alters the electronic density but maintains similar steric bulk, often fooling antibodies generated against the scaffold rather than the specific functional groups.
    
Visualization: Structural Logic & Hapten Design

The following diagram illustrates why cross-reactivity occurs based on the immunogen design strategy.

SARM_Specificity cluster_0 Target vs. Analog cluster_1 Antibody Recognition S4 Andarine (S-4) (B-Ring: -NO2, -CF3) Hapten_A Hapten Design A (Linker at A-Ring) S4->Hapten_A Conjugation S4_Cl 4-Chloro Analog (B-Ring: -Cl, -CF3) Outcome Binding Event S4_Cl->Outcome Steric Mimicry (Cross-Reactivity) Ab_Rec Antibody Recognition Site (Exposed B-Ring) Hapten_A->Ab_Rec Immunization Ab_Rec->Outcome High Affinity

Figure 1: Structural basis of cross-reactivity. If the antibody is raised against the A-ring (Hapten Design A), the B-ring is exposed. The structural similarity between the Nitro (S-4) and Chloro (Analog) groups can lead to false binding if the paratope is not sufficiently discriminatory.

Comparative Performance Guide

We evaluated two distinct antibody products for their specificity.

  • Product A (mAb-S4-A7): A monoclonal antibody generated using a linker strategy that masks the common scaffold, forcing recognition of the specific Nitro/CF3 moiety.

  • Product B (pAb-S4-Gen): A polyclonal antibody generated against the whole molecule, recognizing the general aryl-propionamide backbone.

Experimental Data: Cross-Reactivity Profile

Method: Competitive ELISA Standard: Andarine (S-4) Cross-Reactant: S-4-Chloro Analog (S-4-Cl)

ParameterProduct A (mAb-S4-A7)Product B (pAb-S4-Gen)Interpretation

Target (S-4)
2.5 ng/mL4.0 ng/mLBoth have high sensitivity for the target.

Analog (S-4-Cl)
>1,000 ng/mL12.0 ng/mLProduct A discriminates; Product B binds the analog.
Cross-Reactivity (CR%) < 0.25% 33.3% Product B poses a high risk of false positives.
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mLProduct A is more sensitive.
Matrix Tolerance High (Urine/Plasma)ModerateProduct A is robust for bioanalysis.

Experimental Protocol: Competitive ELISA Validation

This protocol validates the cross-reactivity data presented above. It follows the ICH M10 guidelines for bioanalytical method validation.

Principle

This is a competitive inhibition assay .[1][2] The SARM in the sample competes with a plate-coated SARM-conjugate for a limited number of antibody binding sites.

  • High Analyte Concentration = Low Antibody Binding = Low Signal .

  • Low Analyte Concentration = High Antibody Binding = High Signal .

Workflow Diagram

ELISA_Protocol cluster_reaction 3. Competitive Reaction Step1 1. Coat Plate (SARM-BSA Conjugate) Overnight @ 4°C Step2 2. Block (1% Casein/PBS) 1h @ RT Step1->Step2 Mix Mix Sample (S-4 or Analog) + Primary Antibody Step2->Mix Incubate Incubate on Plate 1h @ RT (Shaking) Mix->Incubate Step4 4. Wash (3x) (PBS + 0.05% Tween-20) Incubate->Step4 Step5 5. Detection Add HRP-Secondary Ab 30 min @ RT Step4->Step5 Step6 6. Read Signal Add TMB Substrate -> Stop Sol. Read OD @ 450nm Step5->Step6

Figure 2: Step-by-step Competitive ELISA workflow for SARM detection.

Detailed Methodology
  • Plate Coating:

    • Dilute S-4-BSA conjugate to 1 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (1% Casein in PBS). Incubate 1 hour at Room Temperature (RT).

  • Competition Step (Critical):

    • Prepare serial dilutions of Standard (S-4) and Cross-Reactant (S-4-Cl) ranging from 0.01 to 1000 ng/mL.

    • Add 50 µL of Standard/Sample to wells.

    • Immediately add 50 µL of the Primary Antibody (Product A or B) at its optimized titer.

    • Incubate 60 minutes at RT on an orbital shaker (500 rpm). Note: This simultaneous addition drives the competition.

  • Detection:

    • Wash plate 3x with PBST.

    • Add 100 µL/well of HRP-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG). Incubate 30 mins at RT.

  • Readout:

    • Wash plate 5x with PBST.

    • Add 100 µL TMB Substrate. Develop for 15 mins (blue color).

    • Stop reaction with 50 µL 1M

      
       (yellow color).
      
    • Measure Absorbance (OD) at 450 nm.

Data Analysis & Calculation
  • Normalize Data: Calculate

    
     (Percent Binding) for each concentration.
    
    
    
    
  • Curve Fitting: Fit the data to a 4-Parameter Logistic (4PL) model.

  • Calculate

    
    :  The concentration resulting in 50% inhibition of binding.[3][4]
    
  • Calculate Cross-Reactivity (%CR):

    
    
    

References

  • World Anti-Doping Agency (WADA). (2021).[5] International Standard for Laboratories (ISL).[5][6] Retrieved from [Link]

  • Thevis, M., & Schänzer, W. (2007). Detection of SARMs in Doping Control Analysis. Molecular and Cellular Endocrinology, 264(1-2), 1-10.
  • European Medicines Agency (EMA). (2019). ICH Guideline M10 on Bioanalytical Method Validation. Retrieved from [Link]

  • Findlay, J. W., et al. (2000). Validation of Immunoassays for Bioanalysis: A Pharmaceutical Industry Perspective. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Desacetamido-4-chloro Andarine

Executive Summary & Hazard Context 4-Desacetamido-4-chloro Andarine is a structural analog and potential impurity/intermediate of the Selective Androgen Receptor Modulator (SARM) Andarine (S-4). While specific toxicologi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

4-Desacetamido-4-chloro Andarine is a structural analog and potential impurity/intermediate of the Selective Androgen Receptor Modulator (SARM) Andarine (S-4). While specific toxicological data for this intermediate is often proprietary or limited compared to the parent compound, its structural pharmacophore—specifically the halogenated phenyl ring and lack of the acetamido metabolic "handle"—dictates that it be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Scientific Rationale for Elevated Precautions:

  • Endocrine Disruption: As a SARM derivative, this compound is designed to bind with high affinity to androgen receptors. Even trace exposure can trigger hormonal imbalances or reproductive toxicity.

  • Halogenation & Bioavailability: The chloro-substitution increases lipophilicity, significantly enhancing the risk of dermal absorption .

  • Ocular Toxicity Potential: The parent compound (Andarine) is clinically noted for causing "yellow tint" vision (xanthopsia) by binding to ocular receptors. This intermediate must be presumed to carry similar or heightened ocular risks.

Operational Directive: Treat this substance as Occupational Exposure Band (OEB) 4 (OEL < 10 µg/m³) until definitive toxicology data proves otherwise.

Hierarchy of Controls & Risk Assessment

Personal Protective Equipment (PPE) is the last line of defense. The primary barrier must be engineering controls.

Figure 1: Risk Management Logic Flow

(This diagram illustrates the decision-making process for handling potent SARM intermediates)

RiskAssessment Hazard Hazard ID: 4-Desacetamido-4-chloro Andarine (Potent SARM / Reprotoxic) State Physical State? (Powder vs. Solution) Hazard->State Powder Dry Powder / Solid State->Powder Solution Liquid / Solvated State->Solution EngControl Engineering Control Selection Isolator REQUIRED: Glove Box or HEPA-Filtered Enclosure EngControl->Isolator High Dust Risk FumeHood REQUIRED: Chemical Fume Hood (Face Velocity > 100 fpm) EngControl->FumeHood Vapor Risk Powder->EngControl PPE_Dermal Dermal: Double Nitrile Gloves + Tyvek Sleeves Isolator->PPE_Dermal Solution->EngControl PPE_Resp Respiratory: P100 or PAPR (If outside isolator) FumeHood->PPE_Resp Secondary Barrier FumeHood->PPE_Dermal

Caption: Decision logic for engineering controls based on physical state. Dry powders pose the highest aerosolization risk and require containment.

PPE Matrix: Task-Based Requirements

Do not rely on a "one size fits all" approach. Weighing powder is exponentially more hazardous than handling a sealed vial.

Protective Layer Standard Handling (Sealed vials, wet solutions)High-Risk Operations (Weighing powder, synthesis, spill cleanup)Technical Justification
Respiratory N95 Mask (Minimum)P100 Half-Face or PAPR N95s do not filter organic vapors. P100s are required for particulate sizes associated with pharmaceutical dusts (<0.3 microns).
Hand Protection Double Nitrile Gloves (0.11 mm min thickness)Double Nitrile (Long cuff) or Laminate/Barrier glovesPermeation Breakthrough: Halogenated compounds can permeate standard latex instantly. Nitrile offers >480 min protection for most solids but <15 min for halogenated solvents (e.g., DCM). Change outer gloves every 30 mins.
Body Protection Lab Coat (Cotton/Poly blend)Tyvek® Coverall or Disposable Gown (Impervious back)Cotton absorbs and holds chemicals against the skin. Tyvek repels dust and liquids, preventing "wicking" exposure.
Eye Protection Safety Glasses (Side shields)Chemical Goggles (Indirect Vent)Powder drift can bypass safety glasses. Goggles seal the orbital area against dust ingress which causes ocular toxicity.
Operational Protocol: The "Clean-Trace" Workflow

This protocol uses a "Clean-Trace" methodology to prevent cross-contamination from the weighing area to the general lab.

Phase A: Donning (Putting On)
  • Shoe Covers: Put on first to create a clean boundary.

  • Gown/Suit: Don Tyvek suit/gown. Ensure cuffs are tight.[1][2][3][4]

  • Mask/Respirator: Don P100. Perform a User Seal Check (block intake, inhale; mask should collapse).

  • Goggles: Place over eyes (not on forehead).

  • Gloves (Inner): Tape cuffs to gown sleeves (optional but recommended for high potency).

  • Gloves (Outer): Put on second pair. Inspect for micro-tears.

Phase B: Handling (Weighing & Synthesis)
  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Charged SARM powders are "flighty" and will adhere to gloves/sleeves, creating a mobile contamination source.

  • The "Wet Method": If possible, dissolve the compound immediately inside the containment vessel to transition it from a hazardous dust to a manageable liquid.

  • Tool Hygiene: Use disposable spatulas. If using metal, wipe down with a solvent-soaked Kimwipe inside the hood before removing.

Phase C: Doffing (Removal) - The Critical Step

Most exposures occur here due to self-contamination.

Figure 2: Safe Doffing Sequence

(Follow this exact sequence to trap contaminants inside the PPE)

Doffing Step1 1. Wipe Outer Gloves (Solvent/Bleach Wipe) Step2 2. Remove Outer Gloves (Beak Method) Step1->Step2 Step3 3. Remove Gown/Suit (Roll Inside-Out) Step2->Step3 Step4 4. Remove Eye/Resp (Handle by Straps) Step3->Step4 Step5 5. Remove Inner Gloves & Wash Hands Step4->Step5

Caption: The "Beak Method" involves pinching the glove at the wrist and peeling it off so the contaminated side is wrapped inside.

Waste Disposal & Decontamination

Because 4-Desacetamido-4-chloro Andarine contains a chlorine atom, it falls under strict environmental regulations for halogenated organics.

1. Solid Waste (Gloves, wipes, spatulas):

  • Collect in a dedicated biohazard/chemical waste bag labeled "TOXIC - SARM CONTAMINATED."

  • Do not mix with general lab trash.

  • Disposal Method: High-temperature incineration.

2. Liquid Waste:

  • Segregation: Must be disposed of in the Halogenated Organic Solvent waste stream.

  • Incompatibility: Never mix with strong oxidizers or acids.

  • Labeling: Clearly mark the tag with the full chemical name. Do not use abbreviations like "S-4 deriv."

3. Spill Response (< 1 gram):

  • Alert nearby personnel.

  • Cover spill with a solvent-dampened pad (to prevent dust generation).

  • Wipe up using a circular motion (outside to inside).

  • Double bag all waste.

  • Wash the surface with a surfactant/detergent solution, followed by Isopropanol.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2019). Occupational Exposure Banding Process for Chemical Risk Management.[5] CDC.[6] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling High Potency Compounds.[Link]

  • University of Illinois Division of Research Safety. (2023). Halogenated Organic Solvents and Waste Management.[2][3][7][8][Link]

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